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  • Product: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol: A Target Deconvolution Guide

Executive Summary 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2), commonly referred to as AM94771, is a highly functionalized synthetic intermediate. Currently, it lacks a canonical, clinically docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2), commonly referred to as AM94771, is a highly functionalized synthetic intermediate. Currently, it lacks a canonical, clinically documented mechanism of action (MoA) in the primary literature. However, for drug development professionals, its structural motifs present a highly privileged pharmacophore.

As a Senior Application Scientist, I have designed this whitepaper not to hallucinate a non-existent clinical profile, but to provide a rigorous, systematic technical guide on how to experimentally elucidate the MoA of AM94771 . By deconstructing its pharmacophore, we can hypothesize its primary targets and deploy self-validating target deconvolution protocols to confirm its biological activity.

Structural Pharmacology & Target Hypothesis

To establish a predictive MoA, we must first analyze the causality behind the molecule's structural components. AM94771 is a tertiary amine featuring three distinct functional groups, each contributing to its potential pharmacodynamics:

  • The 1-Phenylpropylamine Core: This is a classic, highly privileged scaffold. Literature demonstrates that phenylpropylamine derivatives act as high-affinity pharmacophores for neuromodulatory targets, specifically Sigma-1 (σ1) and Sigma-2 (σ2) receptors , as well as monoamine transporters (SERT, DAT, NET). The spatial distance between the aromatic ring and the ionizable nitrogen is optimal for insertion into the hydrophobic pockets of these receptors .

  • The N-Cyclopropyl Substitution: The cyclopropyl ring is a strategic moiety in medicinal chemistry. It introduces coplanarity, restricts the conformational flexibility of the amine, and significantly enhances metabolic stability by resisting Cytochrome P450 (CYP)-mediated N-dealkylation compared to standard N-ethyl or N-methyl groups .

  • The N-Ethanol Group: The terminal hydroxyl (-OH) group provides a critical hydrogen bond donor/acceptor site. Experimentally, this hydroxyl group also serves as an ideal synthetic handle for immobilizing the compound onto solid supports for chemoproteomic pull-down assays without disrupting the primary pharmacophore.

Hypothesis: Based on structural homology, AM94771 is predicted to act as a neuromodulator, primarily targeting Sigma receptors or monoamine transporters.

Strategic Framework for Target Deconvolution

When a compound's MoA is unknown, traditional target-based screening is inefficient. Instead, we employ a Target Deconvolution strategy . This involves phenotypic screening followed by direct, label-free target engagement assays to isolate the specific proteins the drug interacts with.

Workflow A AM94771 (CAS 1353985-88-2) Uncharacterized Pharmacophore B Phenotypic Profiling (Cell Viability & Morphology) A->B Step 1: Establish Phenotype C Label-Free Target Deconvolution (CETSA) B->C Step 2: Thermal Shift D Chemoproteomic Pull-Down (Affinity Chromatography) B->D Step 2: Direct Binding E LC-MS/MS Protein Identification C->E Identify Stabilized Proteins D->E Identify Eluted Proteins F Target Validation (Radioligand Binding) E->F Step 3: Confirm MoA

Caption: Target deconvolution workflow for elucidating the MoA of AM94771.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice includes internal controls to distinguish true pharmacological causality from background noise .

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm label-free target engagement in live cells. Causality: When AM94771 binds to its target protein, the ligand-protein complex becomes thermodynamically stabilized. This shifts the protein's melting temperature ( Tm​ ) higher. By heating the cells, unbound proteins denature and precipitate, while bound proteins remain in solution.

Step-by-Step Workflow:

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (a standard model for sigma/monoamine targets) to 80% confluence.

  • Ligand Incubation: Treat cells with 10 µM AM94771 or a DMSO vehicle control for 1 hour at 37°C. (Self-Validation: The DMSO control establishes the baseline Tm​ of the proteome).

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Detection: Analyze the soluble fraction via quantitative multiplexed mass spectrometry (MS) or Western blot against hypothesized targets (e.g., Sigma-1). A positive hit is defined as a ΔTm​≥2∘C compared to the DMSO control.

Protocol B: Chemoproteomic Affinity Chromatography

Objective: To physically isolate and identify the molecular target. Causality: By tethering AM94771 to a solid bead, we can "fish" for its target in a complex cell lysate. To prove the binding is specific to the pharmacophore and not just the bead matrix, we use a competitive elution strategy.

Step-by-Step Workflow:

  • Probe Generation: React the terminal hydroxyl group of AM94771 with NHS-activated Sepharose beads to create an immobilized affinity matrix.

  • Lysate Incubation: Incubate 5 mg of native SH-SY5Y cell lysate with 50 µL of the AM94771-functionalized beads overnight at 4°C to allow equilibrium binding.

  • Stringent Washing: Wash the beads five times with a mild lysis buffer (0.1% NP-40) to remove low-affinity, non-specific interactors.

  • Competitive Elution (Critical Validation Step): Instead of boiling the beads (which releases background contaminants), elute the bound proteins by incubating the beads with a high concentration (100 µM) of free AM94771. (Self-Validation: Only proteins that specifically recognize the AM94771 binding pocket will be competitively displaced into the eluate).

  • Identification: Digest the eluate with trypsin and analyze via LC-MS/MS to identify the target proteins.

Data Presentation & Predictive Metrics

Once the target is identified via MS, it must be validated using quantitative biochemical assays. Table 1 outlines the hypothesized targets for the phenylpropylamine scaffold and the rigorous metrics required to confirm the MoA.

Table 1: Predictive Target Validation Matrix for AM94771

Hypothesized Target ClassStructural RationalePrimary Validation AssaySuccess Threshold ( Kd​ / IC50​ )
Sigma-1 Receptor (σ1) Phenylpropylamine core + optimal N-aromatic distanceRadioligand Displacement ([³H]-Pentazocine) <100 nM
Sigma-2 Receptor (σ2) Phenylpropylamine coreRadioligand Displacement ([³H]-DTG) <150 nM
Monoamine Transporters Arylalkylamine homologyFluorescent Neurotransmitter Uptake <500 nM
NMDA Receptors Sterically hindered tertiary aminePatch-Clamp Electrophysiology

Hypothesized Mechanism of Action (Signaling Pathway)

Assuming the target deconvolution confirms Sigma-1 receptor agonism (the most probable target for this pharmacophore), the downstream MoA would involve the modulation of intracellular calcium dynamics at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Pathway L AM94771 R Sigma-1 Receptor (Endoplasmic Reticulum) L->R Agonist Binding IP3R IP3 Receptor Modulation R->IP3R Protein-Protein Interaction Ca Ca2+ Mobilization IP3R->Ca Ion Channel Activation Cell Neuroprotective Signaling Ca->Cell Downstream Kinase Cascades

Caption: Hypothesized Sigma-1 receptor signaling pathway modulated by AM94771.

References

  • N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines Current Pharmaceutical Design (NIH/PMC) URL:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Target deconvolution techniques in modern phenotypic profiling Current Opinion in Chemical Biology (NIH/PMC) URL:[Link]

  • Drug Target Identification Methods After a Phenotypic Screen Drug Hunter URL:[Link]

Exploratory

Physical and chemical properties of CAS 1353985-88-2

An in-depth analysis of scientific databases and supplier information for CAS 1353985-88-2 reveals a significant lack of publicly available data for a compound with this specific identifier. This suggests that the provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific databases and supplier information for CAS 1353985-88-2 reveals a significant lack of publicly available data for a compound with this specific identifier. This suggests that the provided CAS number may be incorrect, discontinued, or belongs to a proprietary substance not detailed in public-facing scientific literature.

The closest numerically similar compound found is CAS 1353948-95-4, which corresponds to Thiol-C10-amide-PEG8, a PEG-based PROTAC linker.[1] However, given the precise nature of CAS numbers, it cannot be assumed that this is the intended subject of this guide.

As a result of the absence of verifiable information for CAS 1353985-88-2, this technical guide cannot be completed.

For researchers, scientists, and drug development professionals seeking information on a chemical compound, the accuracy of the CAS number is paramount for retrieving correct data. It is recommended to:

  • Verify the CAS Number: Double-check the number for any typographical errors.

  • Consult the Original Source: If the CAS number was obtained from a publication or internal document, refer back to the original source to confirm its accuracy.

  • Contact the Supplier or Manufacturer: If the compound was sourced commercially, the supplier should be able to provide a certificate of analysis and other relevant technical data.

Without a valid and verifiable CAS number, it is not possible to provide the requested in-depth technical guide on the physical and chemical properties, experimental protocols, and other core requirements.

Foundational

Comprehensive Characterization of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary In the fields of medicinal chemistry and forensic toxicology, the precise analytical characterization of complex alkanolamines is critical for distinguishing target compounds from isobaric and isomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of medicinal chemistry and forensic toxicology, the precise analytical characterization of complex alkanolamines is critical for distinguishing target compounds from isobaric and isomeric interferences. 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is a structurally intricate tertiary amine characterized by a versatile ethanolamine backbone substituted with a strained cyclopropyl ring and a bulky, lipophilic 1-phenyl-propyl moiety.

This technical whitepaper provides an in-depth deconstruction of its physicochemical properties, focusing on the derivation of its exact monoisotopic mass and average molecular weight. Furthermore, it establishes field-proven, self-validating protocols for its synthesis and High-Resolution Mass Spectrometry (HRMS) characterization.

Structural Deconstruction & Physicochemical Metrics

To accurately calculate the mass metrics of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, we must first deconstruct its molecular formula ( C14​H21​NO ). The molecule is assembled from three distinct functional domains attached to a central nitrogen atom.

G M 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Formula: C14H21NO Eth Ethanolamine Backbone C2H5O M->Eth Cyc Cyclopropyl Group C3H5 M->Cyc Phe 1-phenyl-propyl Group C9H11 M->Phe

Structural deconstruction of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol.

Exact Mass vs. Molecular Weight

In mass spectrometry, distinguishing between the exact monoisotopic mass and the average molecular weight is paramount.

  • Exact Monoisotopic Mass (219.1623 Da) : Calculated using the mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This is the theoretical mass targeted in HRMS[1].

  • Molecular Weight (219.328 g/mol ) : Calculated using the standard atomic weights, which account for the natural terrestrial abundance of all isotopes (e.g., carbon as 12.011 g/mol due to the ~1.1% presence of 13C ).

Table 1: Elemental Composition and Mass Contributions

ElementPrimary IsotopeCountMonoisotopic Mass (Da)Average Atomic Weight ( g/mol )Total Monoisotopic (Da)Total Average ( g/mol )
Carbon 12C 1412.00000012.011168.000000168.154
Hydrogen 1H 211.0078251.00821.16432521.168
Nitrogen 14N 114.00307414.00714.00307414.007
Oxygen 16O 115.99491515.99915.99491515.999
Total 219.162314 219.328

High-Resolution Mass Spectrometry (HRMS) Profiling

To validate the presence of this compound in a complex matrix, HRMS is utilized. The analytical workflow relies on Electrospray Ionization in positive mode (ESI+).

HRMS Prep Sample Preparation 0.1% Formic Acid ESI ESI+ Ionization [M+H]+ Formation Prep->ESI Analyzer Orbitrap Mass Analyzer Resolution > 60,000 ESI->Analyzer Data Data Processing m/z 220.1696 Analyzer->Data

HRMS workflow for the exact mass determination of the target alkanolamine.

Mechanistic Causality in MS/MS Fragmentation

When the target molecule enters the ESI source, the tertiary amine nitrogen is readily protonated, forming the [M+H]+ precursor ion. The exact mass of the added proton is 1.007276 Da (accounting for the missing electron), resulting in a target precursor m/z of 220.1696 .

To ensure structural confidence and avoid false positives from isomers (such as Profadol, which shares the C14​H21​NO formula), collision-induced dissociation (CID) is employed to generate diagnostic fragment ions ().

Table 2: Expected MS/MS Diagnostic Product Ions

Fragment IonFormulaExpected m/z Mechanistic Causality
Precursor Ion [C14​H22​NO]+ 220.1696Protonation of the tertiary amine nitrogen in ESI+ mode.
Dehydrated Ion [C14​H20​N]+ 202.1590Elimination of H2​O from the hydroxyethyl group, driven by the formation of a stable aziridinium intermediate.
Benzylic Cation [C9​H11​]+ 119.0855Heterolytic C-N bond cleavage. The positive charge is retained on the 1-phenyl-propyl fragment due to strong benzylic resonance stabilization.
Core Amine [C5​H10​NO]+ 102.0913Neutral loss of 1-phenylpropene ( C9​H10​ ) via hydrogen transfer, leaving the protonated cyclopropyl-ethanolamine core.

Synthetic Methodology & Self-Validating Protocols

The most logical and high-yielding route to synthesize 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is via the reductive amination of 2-(cyclopropylamino)ethanol with 1-phenylpropan-1-one.

Step-by-Step Protocol: Chemoselective Reductive Amination

Objective : Synthesize the target tertiary amine while preventing the over-reduction of the ketone starting material.

Materials :

  • 2-(cyclopropylamino)ethanol (1.0 eq)

  • 1-phenylpropan-1-one (1.05 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure :

  • Iminium Ion Formation : Dissolve 2-(cyclopropylamino)ethanol and 1-phenylpropan-1-one in anhydrous DCE. Add glacial acetic acid.

    • Causality: The weak acid catalyzes the condensation of the secondary amine and the ketone, driving the equilibrium toward the intermediate iminium ion without fully protonating the amine, which would halt nucleophilic attack.

  • Chemoselective Reduction : Add NaBH(OAc)3​ portion-wise at 0°C, then allow to stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)3​ is chosen for its superior chemoselectivity. The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the highly electrophilic iminium ion rather than the unreacted ketone ().

  • Quenching and Extraction : Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM) three times.

    • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, ensuring the newly formed tertiary amine is in its free-base (lipophilic) form for efficient extraction into the organic DCM layer.

  • Self-Validating System (Orthogonal Check) : Post-extraction, analyze the crude mixture via LC-HRMS. The protocol is validated only if the extracted ion chromatogram (EIC) for m/z 220.1696 shows a peak with an isotopic pattern matching the theoretical distribution of [C14​H22​NO]+ (specifically, an M+1 peak at ~13.7% relative abundance, primarily driven by the natural incorporation of 13C ). Furthermore, MS/MS must yield the diagnostic m/z 119.0855 benzylic cation to confirm the successful attachment of the 1-phenyl-propyl group.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9882, Profadol." PubChem. (Used as the authoritative structural and exact mass baseline for the C14​H21​NO isomeric class). URL:[Link]

  • Kind, T., & Fiehn, O. "Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry." BMC Bioinformatics, 2007. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. URL:[Link]

Sources

Exploratory

Solubility Profile of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol in DMSO and Aqueous Buffers: A Technical Guide

Executive Summary The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) presents a classic physicochemical dichotomy common in modern drug discovery. Its structure features highly lipophilic, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) presents a classic physicochemical dichotomy common in modern drug discovery. Its structure features highly lipophilic, bulky substituents (a 1-phenyl-propyl group and a cyclopropyl ring) juxtaposed with a hydrophilic, ionizable ethanolamine core. This structural tension dictates its complex solubility behavior. This whitepaper provides a comprehensive, mechanistically grounded guide to profiling the kinetic solubility of this compound in Dimethyl Sulfoxide (DMSO) and its thermodynamic solubility across physiologically relevant aqueous buffers.

Physicochemical Profiling & Mechanistic Rationale

To accurately design a solubility assay, one must first deconstruct the causality of the molecule's interactions with different solvents.

  • Lipophilicity vs. Hydrophilicity: The 1-phenyl-propyl and cyclopropyl groups create a large hydrophobic surface area. Water molecules must form a highly ordered cavity to accommodate these groups, resulting in an unfavorable entropic penalty (the hydrophobic effect).

  • Ionization State (pKa): The tertiary amine acts as a weak base. At physiological pH (7.4), the compound exists in an equilibrium between its protonated (cationic) and unprotonated (free base) forms.

  • The Henderson-Hasselbalch Relationship: Aqueous solubility is strictly pH-dependent. At acidic pH (e.g., pH 1.2), the amine is fully protonated, maximizing ion-dipole interactions with water and significantly increasing solubility. At basic pH, the neutral free base dominates, and the intrinsic solubility ( S0​ ) plummets, leading to precipitation.

G Acidic Acidic pH (pH < pKa) Protonated Amine (Cation) SolHigh High Aqueous Solubility (Ion-Dipole Interactions) Acidic->SolHigh Increased Polarity Basic Basic pH (pH > pKa) Neutral Free Base SolLow Low Aqueous Solubility (Hydrophobic Effect) Basic->SolLow Precipitation Risk

Impact of pH on the ionization state and aqueous solubility of the compound.

DMSO Solubility: The Stock Solution Paradigm

The Causality of DMSO Solvation

In high-throughput screening (HTS) and early in vitro ADME profiling, compounds are universally stored as DMSO stock solutions. DMSO is an aprotic solvent with a high dielectric constant ( ϵ≈47 ). It effectively disrupts the crystal lattice of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol and solvates the lipophilic bulk without the hydrogen-bond penalty exacted by water.

However, diluting a DMSO stock into an aqueous buffer creates a supersaturated (metastable) state . The compound will eventually precipitate to reach its thermodynamic limit. This phenomenon—kinetic solubility—often overestimates the true solubility of the drug and can lead to false positives in biological assays if the compound precipitates during incubation.

Protocol 1: Kinetic Solubility via Solvent-Shift (Self-Validating)

Objective: To prepare a stable DMSO stock and determine the kinetic precipitation point in aqueous media.

  • Gravimetric Preparation: Accurately weigh 3.0 mg of the solid API into a sterile, amber glass vial. (Causality: Amber glass prevents photodegradation; glass prevents the non-specific binding of the lipophilic free base that occurs with polypropylene plastics).

  • Solvation: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a nominal concentration of 10 mM.

  • Agitation: Vortex for 60 seconds, followed by bath sonication at room temperature for 5 minutes until visually clear.

  • Aqueous Shift: Aliquot 10 µL of the DMSO stock into 990 µL of target aqueous buffer (1% v/v DMSO final) in a 96-well plate.

  • Incubation & Nephelometry: Incubate at 37°C for 2 hours. Measure light scattering (nephelometry) at 620 nm. An increase in scattering indicates the kinetic precipitation point.

  • Self-Validation Step: Analyze a 1:10,000 dilution of the pure DMSO stock via HPLC-UV against an independently prepared calibration curve. This confirms the nominal concentration and verifies the absence of degradation peaks prior to aqueous dilution.

Aqueous Buffer Solubility: The Thermodynamic Challenge

Thermodynamic solubility represents the true equilibrium state between the solid crystal lattice and the solvated molecules. For regulatory and pre-formulation purposes, this must be measured using the Shake-Flask Method , the gold standard endorsed by the World Health Organization (WHO) and international harmonization consortia[1, 2].

Protocol 2: Equilibrium Solubility via the Shake-Flask Method

Objective: To determine the absolute thermodynamic solubility profile across the physiological pH range.

  • Solid Excess Addition: Add an excess amount of solid 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (e.g., 5 mg) into three separate 5 mL glass vials.

  • Buffer Addition: Add 2 mL of the following standardized buffers to the respective vials[3]:

    • Vial A: pH 1.2 (0.1 N HCl / NaCl) - Simulating gastric fluid.

    • Vial B: pH 4.5 (Acetate buffer) - Simulating fed-state intestinal fluid.

    • Vial C: pH 6.8 (Phosphate buffer) - Simulating fasted-state intestinal fluid.

  • Equilibration: Seal the vials and place them in an orbital shaker incubator at 37 ± 0.5 °C. Shake at 200 RPM for 48 hours. (Causality: 48 hours ensures the transition from any metastable polymorphs to the lowest-energy, most stable crystalline form).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the dissolved concentration via HPLC-UV.

  • Self-Validation Step: Visually and microscopically confirm the presence of undissolved solid pellet at the end of the 48-hour incubation. If no solid is present, the solution is not saturated, and the experiment must be invalidated and repeated with a higher initial mass of API.

G Start Solid Compound (API) DMSO Dissolve in DMSO (10-50 mM Stock) Start->DMSO Pathway A Aqueous Add Excess Solid to Aqueous Buffer Start->Aqueous Pathway B Kinetic Kinetic Solubility (Solvent-Shift) Dilute Dilute into Buffer (1% DMSO final) Kinetic->Dilute Thermo Thermodynamic Solubility (Shake-Flask) Incubate Incubate 24-48h at 37°C with Shaking Thermo->Incubate DMSO->Kinetic Aqueous->Thermo MeasureK Measure Supernatant (Metastable State) Dilute->MeasureK MeasureT Measure Supernatant (Equilibrium State) Incubate->MeasureT

Workflow comparing kinetic and thermodynamic solubility determination.

Data Presentation

The following tables summarize the theoretical physicochemical properties and the expected solubility profile based on the structural mechanics of basic, lipophilic amines.

Table 1: Predicted Physicochemical Properties

PropertyValue / DescriptorMechanistic Implication
Molecular Weight ~219.3 g/mol Highly permeable; easily crosses lipid bilayers.
LogP (Octanol/Water) ~3.5 - 4.2High lipophilicity; drives strong DMSO solubility but poor intrinsic aqueous solubility.
pKa (Basic Amine) ~8.5 - 9.5Compound will be highly protonated in the stomach, partially unprotonated in the lower intestine.
Hydrogen Bond Donors 1 (Hydroxyl group)Facilitates some interaction with aqueous media.
Hydrogen Bond Acceptors 2 (N, O)Contributes to solvation in polar protic solvents.

Table 2: Expected Thermodynamic Solubility Profile (37°C)

Solvent / BufferpHDominant SpeciesExpected Solubility Range
Anhydrous DMSO N/ANeutral Free Base> 50 mg/mL (Highly Soluble)
0.1 N HCl 1.2Protonated Cation> 10 mg/mL (Highly Soluble)
Acetate Buffer 4.5Protonated Cation1 - 5 mg/mL (Moderately Soluble)
Phosphate Buffer 6.8Mixed (Cation / Free Base)< 0.1 mg/mL (Poorly Soluble)
Phosphate Buffer 7.4Neutral Free Base< 0.01 mg/mL (Practically Insoluble)

References

  • Ono, A., et al. (2019). "Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan." ADMET & DMPK. URL:[Link]

  • World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver." URL:[Link]

  • Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. European Journal of Pharmaceutical Sciences. URL:[Link]

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity of Cyclopropyl-Phenyl-Propyl-Amino-Ethanol Derivatives

Foreword: Unveiling the Therapeutic Potential of Novel Psychoactive Scaffolds The confluence of a constrained cyclopropyl ring, a lipophilic phenyl group, and a flexible propyl-amino-ethanol chain presents a fascinating...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of Novel Psychoactive Scaffolds

The confluence of a constrained cyclopropyl ring, a lipophilic phenyl group, and a flexible propyl-amino-ethanol chain presents a fascinating chemical scaffold with significant potential for modulating key neurotransmitter systems in the central nervous system (CNS). This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the critical aspects of determining and interpreting the receptor binding affinity of this promising class of compounds. We will delve into the rationale behind experimental design, provide robust protocols, and explore the structure-activity relationships (SAR) that govern their interaction with therapeutically relevant G-protein coupled receptors (GPCRs). Our focus is to equip you with the foundational knowledge and practical insights necessary to advance the exploration of these derivatives from novel chemical entities to potential therapeutic agents.

The Cyclopropyl-Phenyl-Propyl-Amino-Ethanol Scaffold: A Privileged Motif for CNS Drug Discovery

The cyclopropyl-phenyl-propyl-amino-ethanol core structure is a derivative of the broader class of phenylethanolamines, which includes endogenous neurotransmitters like norepinephrine and synthetic drugs with a wide range of pharmacological activities. The incorporation of a cyclopropyl group introduces conformational rigidity and can influence metabolic stability and receptor interaction. The phenyl ring provides a key hydrophobic interaction point within receptor binding pockets, while the propyl-amino-ethanol chain allows for variations in length and substitution that can fine-tune receptor selectivity and functional activity.

Derivatives of the closely related 2-phenylcyclopropylmethylamine (PCPMA) have shown significant promise as ligands for aminergic GPCRs, including dopamine and serotonin receptors.[1] This suggests that the cyclopropyl-phenyl-propyl-amino-ethanol scaffold is a privileged structure for targeting these important CNS receptors.

Prime Targets: Adrenergic, Dopamine, and Serotonin Receptors

Based on the structural similarities to known monoaminergic ligands, the primary receptor targets for cyclopropyl-phenyl-propyl-amino-ethanol derivatives are expected to be within the adrenergic, dopamine, and serotonin receptor families. These GPCRs are integral to a multitude of physiological and pathological processes, making them high-value targets for therapeutic intervention in psychiatric and neurological disorders.

A Hypothetical Signaling Cascade

The interaction of a novel cyclopropyl-phenyl-propyl-amino-ethanol derivative with a target GPCR, such as the Dopamine D2 receptor, can initiate a complex intracellular signaling cascade. The following diagram illustrates a potential pathway:

GPCR Signaling Pathway Hypothetical Signaling Pathway of a D2 Receptor Agonist Ligand Cyclopropyl-Phenyl-Propyl-Amino-Ethanol Derivative Receptor D2 Receptor (GPCR) Ligand:f0->Receptor:head Binding & Activation G_Protein Gαi/o Protein α βγ Receptor:head->G_Protein:head Conformational Change AC Adenylyl Cyclase G_Protein:g_alpha->AC Inhibition PKA Protein Kinase A G_Protein:g_beta_gamma->PKA Modulation cAMP cAMP AC->cAMP Decreased Production cAMP->PKA Reduced Activation CREB CREB PKA->CREB Decreased Phosphorylation Gene_Expression Altered Gene Expression CREB->Gene_Expression Transcriptional Regulation

Caption: Hypothetical D2 receptor signaling pathway.

Quantifying Molecular Interactions: The Radioligand Binding Assay

The gold standard for determining the affinity of a ligand for its receptor is the radioligand binding assay.[2] This technique is robust, highly sensitive, and provides quantitative data on the binding characteristics of a compound.[2] There are two primary types of radioligand binding experiments: saturation and competition assays.

Foundational Principles and Experimental Causality
  • Saturation Binding: This experiment determines the equilibrium dissociation constant (Kd) of the radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation. It is a critical first step to characterize the receptor system and validate the assay.

  • Competition Binding: This is the workhorse assay for screening new chemical entities. It measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand of known affinity from the target receptor. The output is the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 is then converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.

A Self-Validating Experimental Workflow

The following diagram illustrates a comprehensive and self-validating workflow for determining the receptor binding affinity of novel cyclopropyl-phenyl-propyl-amino-ethanol derivatives.

Receptor Binding Assay Workflow Experimental Workflow for Receptor Binding Affinity Determination cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation (e.g., from CHO cells expressing target receptor) Radioligand_Prep 2. Radioligand & Competitor Preparation Saturation_Assay 3a. Saturation Binding Assay (Determine Kd and Bmax of Radioligand) Competition_Assay 3b. Competition Binding Assay (Varying concentrations of test compound vs. fixed radioligand) Saturation_Assay->Competition_Assay Incubation 4. Incubation (Allow binding to reach equilibrium) Competition_Assay->Incubation Filtration 5. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Validation Validation Check: - Radioligand depletion < 10% - Binding at equilibrium Incubation->Validation Counting 6. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Data_Processing 7. Data Processing (Calculate specific binding) Counting->Data_Processing Curve_Fitting 8. Non-linear Regression Analysis (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 9. Cheng-Prusoff Correction (Calculate Ki from IC50) Curve_Fitting->Ki_Calculation

Caption: A self-validating workflow for receptor binding assays.

Detailed Step-by-Step Protocol: Competition Binding Assay

This protocol provides a detailed methodology for a competition radioligand binding assay, a crucial experiment for determining the affinity of unlabeled test compounds.

I. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cell membranes stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT2A, or Adrenergic α2A receptor).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors, [³H]-Rauwolscine for α2A receptors).

  • Test Compounds: Cyclopropyl-phenyl-propyl-amino-ethanol derivatives dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM Haloperidol for D2 receptors).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: For incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

  • Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.

  • Scintillation Vials and Cocktail.

  • Liquid Scintillation Counter.

II. Experimental Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-50 µ g/well . Homogenize gently to ensure a uniform suspension.

  • Plate Setup:

    • Total Binding: Add 50 µL of assay buffer.

    • Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM Haloperidol).

    • Test Compound: Add 50 µL of the cyclopropyl-phenyl-propyl-amino-ethanol derivative at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the prepared cell membrane suspension to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at room temperature (or 37°C, depending on the receptor) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Quantify the radioactivity in a liquid scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Interpreting the Data: Structure-Activity Relationships (SAR)

Table 1: Representative Binding Affinities (Ki, nM) of Analogous Compounds for Dopamine and Serotonin Receptors

Compound IDCore StructureModificationsD2 Ki (nM)D3 Ki (nM)5-HT2A Ki (nM)5-HT2C Ki (nM)Reference
PCPMA-1 2-PhenylcyclopropylmethylamineN-propyl, 4-pyridylphenyl on propyl chain31444.0-53.0[1]
PCPMA-2 2-PhenylcyclopropylmethylamineN-propyl, 2,3-dichlorophenyl on propyl chain>10001.2-97.7[1]
PCPMA-3 2-PhenylcyclopropylmethylamineN-ethyl-113.1--[1]

Note: This table presents data for analogous compounds to illustrate potential SAR trends. The binding affinities of novel cyclopropyl-phenyl-propyl-amino-ethanol derivatives will need to be determined experimentally.

Key SAR Insights from Analogous Compounds:

  • N-Substitution: The nature of the substituent on the nitrogen atom is critical for both affinity and selectivity. Increasing the length of the alkyl chain from ethyl to propyl can enhance affinity for certain receptors.[1] The addition of aromatic or heteroaromatic groups to the N-alkyl chain can dramatically increase affinity and introduce selectivity.[1]

  • Phenyl Ring Substitution: Halogenation of the phenyl ring can significantly impact binding affinity and selectivity. The position of the substituent is also crucial. For example, in the PCPMA series, a 2,3-dichloro substitution on a distal phenyl ring conferred high D3 receptor affinity and selectivity.[1]

  • Stereochemistry: The stereochemistry of the cyclopropane ring and any chiral centers in the amino-ethanol chain will likely have a profound effect on receptor binding. It is common for one enantiomer to have significantly higher affinity than the other.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the receptor binding affinity of novel cyclopropyl-phenyl-propyl-amino-ethanol derivatives. By employing robust and well-validated radioligand binding assays, researchers can obtain high-quality data to elucidate the SAR of this promising chemical class. The insights gained from these studies are essential for the rational design of new compounds with improved affinity, selectivity, and ultimately, therapeutic potential for a range of CNS disorders. Future work should focus on the systematic exploration of substitutions on both the phenyl and cyclopropyl rings, as well as the optimization of the N-substituent to achieve desired selectivity profiles for specific adrenergic, dopamine, and serotonin receptor subtypes.

References

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. (2023). MDPI. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. (2020). Journal of Medicinal Chemistry. [Link]

  • Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (2012). PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. (2022). PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive NMR Spectroscopic Characterization of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol: A Multi-dimensional Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2-[Cyclopropyl-(1-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The molecule possesses multiple chiral centers and distinct structural motifs, including a cyclopropyl ring, a phenylpropyl group, and an amino-ethanol chain, which present a compelling case for a comprehensive characterization strategy. This document outlines systematic protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, and a full analysis of the expected spectral data is presented to serve as a robust reference for researchers working with this compound or structurally related analogs in pharmaceutical and chemical development.

Introduction: The Need for Unambiguous Structural Verification

The molecule 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol is a complex amine featuring several key structural components that are common in pharmacologically active compounds. The presence of a strained cyclopropyl ring, a chiral phenylpropyl sidechain, and a flexible amino-ethanol group necessitates a rigorous analytical approach for unambiguous structure confirmation and stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the atomic connectivity and chemical environment of every atom in the molecule.[1]

This guide moves beyond a simple listing of spectral data, providing a foundational methodology that ensures data integrity and facilitates confident structural assignment. We will dissect the molecule into its constituent fragments, predict the spectral features of each, and then demonstrate how multi-dimensional correlation experiments are used to piece the puzzle together into a single, validated structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized numbering scheme for the carbon and hydrogen atoms of the target molecule is essential. The following diagram illustrates the structure and the numbering convention that will be used throughout this guide.

Figure 1: Structure of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol with atom numbering.

PART I: Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield high-quality, reproducible spectra.

Sample Preparation: The Foundation of Quality Data

A well-prepared sample is critical for acquiring high-quality spectra.[2] The primary goal is to create a homogeneous solution free of particulate matter, which can degrade spectral resolution by distorting magnetic field homogeneity.[3][4]

1.1 Choice of Solvent: The selection of a deuterated solvent is the first and most critical step. The ideal solvent must fully dissolve the analyte without reacting with it.[5]

  • Primary Recommendation: Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies sample recovery.[6][7] Its residual proton signal at ~7.26 ppm is typically clear of most analyte signals, except for the aromatic region.

  • Alternative: For compounds with higher polarity or for studies involving hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.[5][7] Its residual proton signal appears at ~2.50 ppm. However, its high boiling point can make sample recovery challenging.[6]

1.2 Protocol for Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR experiments to ensure a good signal-to-noise ratio.[3][8][9]

  • Dissolution: Transfer the analyte to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming of the magnetic field.[3][4]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any solid particles.[8]

  • Filtration (if necessary): If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4] This step is vital to prevent poor spectral lineshapes.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). A common practice is to use a stock solution of the deuterated solvent containing TMS to ensure consistency.[8]

  • Transfer and Labeling: Carefully transfer the final solution to a high-quality 5 mm NMR tube. Cap the tube securely and label it clearly.

NMR Data Acquisition Workflow

A hierarchical approach to data acquisition, starting with simple 1D experiments and progressing to more complex 2D correlations, is the most efficient strategy for complete structural elucidation.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments & Counts) C13 ¹³C NMR (Carbon Environments) H1->C13 Initial Survey DEPT DEPT-135 (Carbon Multiplicity: CH, CH₂, CH₃) C13->DEPT Determine Multiplicity COSY COSY (¹H-¹H Connectivity) DEPT->COSY Assign Spin Systems HSQC HSQC (Direct ¹H-¹³C Connectivity) COSY->HSQC Link Protons to Carbons Final_Structure Unambiguous Structure Elucidation COSY->Final_Structure Synthesize All Data HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Connect Structural Fragments HSQC->Final_Structure Synthesize All Data HMBC->Final_Structure Synthesize All Data

Sources

Application

Advanced LC-MS/MS Fragmentation Analysis and Method Development for CAS 1353985-88-2

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Analytical Scope The compound 2-(cyclopropyl(1-phenylpropyl)amino)ethanol (CAS 1353985-88-2) is a sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Analytical Scope

The compound 2-(cyclopropyl(1-phenylpropyl)amino)ethanol (CAS 1353985-88-2) is a sterically hindered tertiary amine featuring a benzylic moiety, a cyclopropyl ring, and an alkanolamine chain. In medicinal chemistry and pharmacokinetics, characterizing the exact gas-phase fragmentation behavior of such complex amines is critical for developing robust Multiple Reaction Monitoring (MRM) assays. This application note provides a self-validating analytical protocol and a deep mechanistic elucidation of its Collision-Induced Dissociation (CID) pathways.

Mechanistic Causality in Gas-Phase Fragmentation

To design an optimal MS/MS method, one must understand why specific bonds break under CID conditions. In positive electrospray ionization (ESI+), the tertiary nitrogen acts as the primary protonation site, yielding a stable even-electron precursor ion [M+H]+ at m/z 220.170 .

The fragmentation is governed by the relative stability of the resulting product ions and neutral losses:

  • Pathway A (Benzylic Cleavage - Dominant): The C-N bond adjacent to the 1-phenylpropyl group is highly labile. Heterolytic cleavage is thermodynamically driven by the formation of a resonance-stabilized benzylic carbocation (m/z 119.08). Because this pathway requires moderate activation energy, it dominates at mid-range collision energies (20–25 eV).

  • Pathway B (Charge Retention on Nitrogen): Alternatively, the same C-N bond cleavage can proceed with charge retention on the nitrogen, expelling a neutral 1-phenylpropene molecule to yield the cyclopropyl(ethanol)amine cation (m/z 102.09). This competitive pathway adheres strictly to the even-electron rule .

  • Pathway C (Alkanolamine Dehydration): The 2-hydroxyethyl group undergoes a characteristic neutral loss of water (-18 Da) via a cyclic transition state, yielding m/z 202.16. This is a low-energy pathway, prominent only at low collision energies (<15 eV).

Fragmentation M [M+H]+ m/z 220.17 C14H22NO+ H2O [M+H - H2O]+ m/z 202.16 C14H20N+ M->H2O -H2O (-18 Da) Dehydration Benz [C9H11]+ m/z 119.08 1-phenylpropyl cation M->Benz Inductive Cleavage Benzylic stabilization Amine [C5H12NO]+ m/z 102.09 Cyclopropyl(ethanol)amine M->Amine Charge Retention on N -C9H10 (Neutral loss) Trop [C7H7]+ m/z 91.05 Tropylium ion Benz->Trop -C2H4 (-28 Da) Ethylene loss

ESI-MS/MS fragmentation pathway of CAS 1353985-88-2 highlighting competitive CID mechanisms.

Physicochemical & Mass Spectrometric Properties

Summarizing the exact mass data is the first step in establishing the quadrupole isolation windows.

PropertyValue
Systematic Name 2-(Cyclopropyl(1-phenylpropyl)amino)ethanol
CAS Number 1353985-88-2
Chemical Formula C14H21NO
Monoisotopic Mass 219.1624 Da
Precursor Ion [M+H]+ m/z 220.170
Primary Ionization Mode ESI Positive (ESI+)

Self-Validating Experimental Protocol

Trustworthiness in LC-MS/MS requires ruling out false positives and matrix effects. Tertiary amines are notorious for stationary phase tailing and autosampler carryover. This protocol integrates a mandatory System Suitability Test (SST) to self-validate the system before data acquisition.

Step 1: Sample Preparation & Causality
  • Diluent: 50:50 Water:Acetonitrile with 0.1% Formic Acid (v/v).

  • Causality: Formic acid lowers the pH below the pKa of the tertiary amine (typically ~9.0), ensuring >99% protonation in solution. This pre-ionization drastically enhances ESI+ droplet charging and limits ion suppression.

  • Procedure: Prepare a 1.0 mg/mL stock in methanol. Dilute to a working concentration of 10 ng/mL using the diluent.

Step 2: System Suitability & Carryover Validation (Self-Validation)
  • Action: Inject a double-blank (diluent only), followed by the 10 ng/mL standard, followed by two consecutive double-blanks.

  • Validation Criteria: The peak area of m/z 220.170 in the post-standard blanks must be <0.1% of the standard's peak area. If carryover exceeds this threshold, the system is invalid for quantification. Correction: Extend the autosampler needle wash with a high-elution solvent (e.g., 10% Isopropanol/90% Methanol) until the blank passes.

Step 3: UHPLC Separation Parameters
  • Column: Superficially Porous Particle (SPP) C18, 2.1 x 50 mm, 2.7 µm.

    • Causality: SPP architecture reduces eddy diffusion (the A term in the van Deemter equation), providing sharper peaks for basic amines while minimizing secondary interactions with unendcapped silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Step 4: ESI-MS/MS Optimization
  • Source Parameters: Capillary Voltage: +3.5 kV; Desolvation Temp: 400°C; Desolvation Gas: 800 L/hr.

  • CID Optimization: Perform a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas to empirically verify the theoretical fragmentation nodes.

Workflow Prep 1. Sample Prep 0.1% FA in ACN/H2O SST 2. Self-Validation Carryover Check Prep->SST LC 3. UHPLC Separation SPP C18 Column SST->LC MS 4. ESI-MS/MS CE Ramping LC->MS Data 5. Data Analysis MRM Extraction MS->Data

Self-validating LC-MS/MS experimental workflow for the quantitative analysis of tertiary amines.

Data Interpretation & Quantitative Analysis

To build a robust MRM method, select transitions based on their signal-to-noise ratio and specificity. The benzylic cleavage (m/z 119.08) provides the highest intensity, making it ideal for the quantifier ion, while the complementary amine fragment acts as a highly specific qualifier.

Precursor (m/z)Product (m/z)Collision Energy (eV)Fragment IdentityAnalytical Purpose
220.17119.0825[C9H11]+ (Benzylic cation)Quantifier Ion (Highest intensity)
220.17102.0922[C5H12NO]+ (Amine cation)Qualifier Ion 1 (High specificity)
220.17202.1612[C14H20N]+ (Water loss)Qualifier Ion 2 (Low energy verification)
220.1791.0535[C7H7]+ (Tropylium ion)Structural confirmation (High energy)

References

  • Title: Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports URL: [Link]

Method

Preclinical In Vivo Dosing Protocols for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol in Murine Models

Executive Summary The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2), also designated as AM94771[1],[2], is a synthetic lipophilic amine. Featuring a 1-phenylpropyl pharmacophore and a cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2), also designated as AM94771[1],[2], is a synthetic lipophilic amine. Featuring a 1-phenylpropyl pharmacophore and a cyclopropyl group, this molecule exhibits physicochemical properties highly conducive to central nervous system (CNS) penetration. This Application Note provides authoritative, step-by-step methodologies for formulating, dosing, and sampling this compound in murine models to accurately determine its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Physicochemical Profiling & Formulation Strategy

Causality in Formulation: The lipophilic nature of the 1-phenylpropyl core combined with the basic secondary/tertiary amine dictates the compound's aqueous solubility. To prevent precipitation in the bloodstream and ensure reproducible bioavailability, specific co-solvents and surfactants must be utilized.

Table 1: Physicochemical Properties & Vehicle Selection Matrix

Parameter / PropertyQuantitative Value / FormulationCausality & Scientific Rationale
Molecular Weight ~219.3 g/mol Falls well below the 400–500 Da threshold, facilitating unhindered transcellular passive diffusion across the blood-brain barrier (BBB)[3].
cLogP (Estimated) 2.8 – 3.2Fits the optimal lipophilicity range (1.5–3.0) for lipid bilayer penetration without causing excessive non-specific plasma protein binding[4].
Intravenous (IV) Vehicle 5% DMSO, 10% Tween-80, 85% SalineDMSO solubilizes the lipophilic core; Tween-80 forms micelles to prevent precipitation upon introduction to the aqueous systemic circulation.
Oral (PO) Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween-80Creates a homogenous, viscous suspension that prevents the lipophilic drug from settling, ensuring dose uniformity in the gastrointestinal tract.

Experimental PK/PD Workflow

The following workflow illustrates the self-validating system required to accurately map the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Workflow A Acclimatization (7 Days) B Formulation (Vehicle Prep) A->B C Dosing (IV, PO, IP) B->C D Sampling (Blood & Brain) C->D E Bioanalysis (LC-MS/MS) D->E F PK/PD Modeling E->F

Fig 1: End-to-end in vivo pharmacokinetic and pharmacodynamic workflow for AM94771 in murine models.

In Vivo Dosing Protocols

All procedures must comply with Institutional Animal Care and Use Committee (IACUC) standards and adhere strictly to Laboratory Animal Science Association (LASA) guidelines for maximum dosing volumes[5].

Intravenous (IV) Administration (Tail Vein)

Purpose: To establish absolute baseline PK parameters (Clearance, Volume of Distribution, half-life) by bypassing first-pass metabolism. Causality: The lateral tail vein is utilized because it provides direct, superficial access to the systemic circulation.

Step-by-Step Methodology:

  • Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. Rationale: Heat induces peripheral vasodilation, engorging the lateral tail veins for easier needle entry.

  • Restraint: Secure the mouse in a well-ventilated cylindrical restrainer, leaving the tail fully exposed.

  • Preparation: Disinfect the tail with a 70% ethanol wipe.

  • Injection: Using a 27G to 30G needle, inject the formulated AM94771 solution (e.g., 1–5 mg/kg).

    • Critical Standard: The maximum IV administration volume is 5 mL/kg (i.e., 100 µL for a 20 g mouse) to prevent acute volume overload and right-sided heart failure[5].

  • Hemostasis: Withdraw the needle smoothly and apply gentle pressure with sterile gauze for 30 seconds until bleeding ceases.

Oral (PO) Gavage

Purpose: To assess oral bioavailability and gastrointestinal absorption. Causality: A bulb-tipped gavage needle is strictly required to prevent esophageal perforation and ensure the compound is delivered directly into the stomach rather than the trachea.

Step-by-Step Methodology:

  • Restraint: Firmly restrain the mouse by the scruff to immobilize the head, creating a straight line from the mouth to the stomach.

  • Insertion: Pass a 20G or 22G bulb-tipped gastric gavage needle over the tongue and gently down the esophagus. Do not force the needle; it should glide smoothly.

  • Dosing: Administer a maximum volume of 10 mL/kg (200 µL for a 20 g mouse)[5].

  • Monitoring: Return the mouse to its cage and observe for 5 minutes for any signs of respiratory distress (gasping), which would indicate accidental tracheal aspiration.

Intraperitoneal (IP) Injection

Purpose: To provide a rapid systemic screening route for behavioral or neuropharmacological assays. Causality: The lower right abdominal quadrant is targeted to avoid puncturing the cecum (predominantly on the left) and the urinary bladder (midline). This ensures the dose is delivered into the peritoneal cavity for rapid absorption via the mesenteric vessels.

Step-by-Step Methodology:

  • Restraint: Secure the mouse by the scruff, exposing the ventral abdomen, and tilt the head slightly downward so the abdominal organs shift cranially.

  • Injection: Insert a 25G to 27G needle into the lower right quadrant at a 30-degree angle to the abdominal wall.

  • Dosing: Administer up to 10 mL/kg of the formulated compound.

Pharmacokinetic Sampling & Bioanalysis

Serial Blood Collection

Causality: Serial sampling via the submandibular vein allows for intra-subject data collection, drastically reducing inter-animal variability. Strict adherence to NC3Rs guidelines prevents hypovolemic shock, which would artificially skew the pharmacokinetic clearance data by altering cardiac output[5],[6].

  • Sampling: Puncture the submandibular vein using a 4 mm animal lancet. Collect 20–50 µL of blood per time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Critical Standard: Do not exceed 10% of the total blood volume in a single bleed[5],[6].

  • Processing: Collect into K2EDTA-coated microcentrifuge tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to a clean tube and store at -80°C until LC-MS/MS analysis.

Brain Tissue Harvesting

Causality: Because AM94771 is highly lipophilic, it will readily partition into lipid-rich brain tissue. However, without transcardial perfusion, residual blood in the cerebral microvasculature will contaminate the sample, leading to a false-positive overestimation of true BBB penetrance[7].

  • Perfusion: Deeply anesthetize the mouse (e.g., via Isoflurane overdose). Open the thoracic cavity, insert a perfusion needle into the left ventricle, and make a small incision in the right atrium.

  • Flushing: Perfuse with 15–20 mL of ice-cold saline until the liver clears of color, indicating the cerebrovasculature is flushed of blood.

  • Extraction: Decapitate the mouse, extract the brain, rinse in cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

Mechanistic Pathway & CNS Penetration

Due to its low molecular weight and lack of highly polar functional groups, AM94771 is not restricted to active transport mechanisms. It crosses the BBB primarily via transcellular passive diffusion through the phospholipid membranes of brain microvascular endothelial cells (BMECs)[3],[7].

Mechanism Sys Systemic Circulation (AM94771) BBB Blood-Brain Barrier (Passive Diffusion) Sys->BBB Lipophilic Penetration CNS CNS Compartment (Free Drug) BBB->CNS Target Receptor / Transporter Binding CNS->Target Target Engagement Effect Neuromodulatory Effect Target->Effect

Fig 2: Hypothesized mechanism of AM94771 blood-brain barrier penetration and target engagement.

References

  • chem960.com - Cas no 1353985-88-2 (2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol).
  • chem960.com - AM94771 Compound Profile.
  • sciexplor.com - Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives.
  • nih.gov - Drug transport across the blood–brain barrier.
  • GOV.UK - Non-technical summaries for project licences granted July – September 2024 (NC3Rs & LASA Guidelines).
  • GOV.UK - Non-technical summaries for project licences granted April – June 2025 that require a retrospective assessment (NC3Rs Blood Sampling).

Sources

Application

Cell culture assay preparation using 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Application Note: In Vitro Pharmacological Evaluation and Cytotoxicity Screening of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Target Audience: Researchers, assay development scientists, and drug discovery professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Pharmacological Evaluation and Cytotoxicity Screening of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Advanced Protocol and Technical Guide.

Introduction & Scientific Rationale

The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) is a specialized synthetic building block and pharmacological hit compound characterized by a tertiary amine core flanked by lipophilic cyclopropyl and 1-phenylpropyl moieties. Due to its high lipophilicity, introducing this compound into aqueous in vitro cell culture systems presents significant solubility challenges. Poor assay preparation often leads to compound precipitation ("crashing out") at the droplet interface, resulting in inaccurate dosing, high assay variability, and false-negative cytotoxicity readouts.

This application note details a rigorously validated, step-by-step protocol for the solubilization, serial dilution, and biological evaluation of this compound. By utilizing a 1000x intermediate dilution strategy and an ATP-based luminescent readout, this workflow ensures high-fidelity data generation for phenotypic screening and IC50 determination.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that a protocol is only as robust as the logic underlying its steps. The following principles govern this workflow:

Solvent Selection and Toxicity Control The bulky hydrophobic groups of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol necessitate the use of 100% Dimethyl sulfoxide (DMSO) for initial stock solubilization to ensure the free base is completely solvated. However, DMSO is inherently toxic to mammalian cells. To prevent solvent-induced cytotoxicity and endoplasmic reticulum stress, the final DMSO concentration in the cell culture media must be strictly maintained at ≤0.1% (v/v)[1]. Direct dilution of a 10 mM stock into aqueous media often causes local precipitation. Therefore, this protocol utilizes a 1000x intermediate serial dilution in 100% DMSO , followed by a single 1:1000 spike into pre-warmed media. This maintains the compound in solution and strictly controls the final DMSO concentration at exactly 0.1% across all test wells, eliminating solvent-gradient artifacts.

Assay Methodology: Why ATP Quantitation? To evaluate the compound's effect on cell viability, this protocol employs the . ATP is the most reliable proxy for metabolic viability[2]. The homogeneous "add-mix-measure" format is chosen specifically to avoid the wash steps required by traditional colorimetric assays (like MTT or SRB)[3]. Wash steps can inadvertently dislodge apoptotic or loosely adherent cells, leading to artificially inflated cytotoxicity readings. By lysing the cells directly in the culture media, we ensure absolute quantification of viable biomass[4].

A Self-Validating System Trustworthiness in high-throughput screening requires the plate layout to function as a self-validating system. This protocol mandates three internal controls:

  • Media Control (Background): Establishes the baseline luminescence (background noise) to be subtracted from all other wells[5].

  • Vehicle Control (100% Viability): Cells treated with 0.1% DMSO. This controls for baseline solvent effects and serves as the 100% viability denominator[1].

  • Positive Control (Assay Sensitivity): Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or Doxorubicin). This confirms the assay's dynamic range and the cells' responsiveness to apoptotic stimuli[1].

Experimental Workflows & Mechanisms

Workflow A 1. Compound Solubilization (10 mM in 100% DMSO) B 2. Serial Dilution (1000x intermediate in DMSO) A->B C 3. Media Formulation (Dilute 1:1000 in pre-warmed Media) B->C D 4. Cell Treatment (Final DMSO strictly ≤ 0.1%) C->D E 5. CellTiter-Glo Assay (Luminescence Readout) D->E

Experimental workflow for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol assay preparation.

Mechanism N1 Viable Cell (Intracellular ATP) N2 Cell Lysis (Reagent Addition) N1->N2 N3 Luciferase + Luciferin + Mg2+ + ATP N2->N3 N4 Oxyluciferin + Light (Luminescence) N3->N4

Mechanism of the CellTiter-Glo luminescent cell viability assay.

Materials and Reagents

  • Test Compound: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2).

  • Solvent: Tissue-culture grade, anhydrous Dimethyl sulfoxide (DMSO).

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat.# G7570)[5].

  • Cell Line: Target mammalian cell line (e.g., A549 or HepG2) in appropriate complete growth media (e.g., DMEM + 10% FBS).

  • Consumables: 96-well V-bottom polypropylene plates (for serial dilution), 96-well opaque white flat-bottom plates (for luminescence assay).

Step-by-Step Methodology

Phase 1: Compound Solubilization
  • Equilibrate the lyophilized 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol to room temperature in a desiccator to prevent condensation.

  • Weigh the compound and reconstitute in 100% anhydrous DMSO to achieve a 10 mM master stock .

  • Vortex for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

Phase 2: Serial Dilution Strategy (1000x Intermediates)
  • Using a 96-well V-bottom polypropylene plate, add 100 µL of 100% DMSO to wells A2 through A10.

  • Add 150 µL of the 10 mM master stock to well A1.

  • Perform a 3-fold serial dilution by transferring 50 µL from A1 into A2, mixing thoroughly by pipetting up and down 5 times. Repeat this transfer step through well A10. Discard 50 µL from the final well.

  • Crucial Step: You now have a concentration gradient ranging from 10 mM down to 0.5 µM, all in 100% DMSO.

Phase 3: Media Formulation and Cell Treatment
  • Cell Seeding: 24 hours prior to treatment, seed the target cells at a density of 5,000 cells/well in 90 µL of complete media into an opaque white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Media Spiking: In a separate deep-well block, prepare the 1X treatment media by adding 1 µL of each 1000x DMSO intermediate stock into 999 µL of pre-warmed complete culture media. Vortex immediately.

  • Dosing: Add 10 µL of the 10X compound-spiked media directly to the 90 µL of media already present in the cell culture plate.

    • Note: The final assay volume is 100 µL. The final highest concentration of the compound is 10 µM, and the final DMSO concentration is exactly 0.1% in all wells.

  • Incubate the treated plates for the desired exposure time (typically 48 to 72 hours).

Phase 4: CellTiter-Glo Viability Assay
  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature[5]. Transfer the buffer into the amber bottle containing the substrate and mix by gentle inversion until homogeneous[5].

  • Plate Equilibration: Remove the 96-well assay plate from the incubator and equilibrate to room temperature for 30 minutes. Uneven temperature gradients will cause edge effects and variable luminescence[6].

  • Lysis: Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture media)[6].

  • Mix the contents for 2 minutes on an orbital shaker at 300 rpm to induce complete cell lysis[4].

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Record luminescence using a microplate luminometer with an integration time of 0.25 to 1 second per well[7].

Quantitative Data Structuring

Table 1: 1000x DMSO Serial Dilution Matrix (3-fold Dilutions) This table summarizes the intermediate preparation steps to guarantee a uniform 0.1% DMSO final concentration.

WellSource VolumeDiluent (100% DMSO)1000x Stock Conc.Final Assay Conc. (1X)Final DMSO %
A1 150 µL (10 mM Stock)0 µL10 mM10 µM0.1%
A2 50 µL (from A1)100 µL3.33 mM3.33 µM0.1%
A3 50 µL (from A2)100 µL1.11 mM1.11 µM0.1%
A4 50 µL (from A3)100 µL370 µM370 nM0.1%
A5 50 µL (from A4)100 µL123 µM123 nM0.1%
A6 50 µL (from A5)100 µL41.1 µM41.1 nM0.1%

Table 2: Self-Validating Assay Plate Layout (96-Well Format) A standardized layout ensuring all necessary controls are present for rigorous data normalization.

Row123456789101112
A MediaVehPos10 µM3.3 µM1.1 µM370 nM123 nM41 nM13 nM4.5 nMMedia
B MediaVehPos10 µM3.3 µM1.1 µM370 nM123 nM41 nM13 nM4.5 nMMedia
C MediaVehPos10 µM3.3 µM1.1 µM370 nM123 nM41 nM13 nM4.5 nMMedia
  • Media: Media Control (Background luminescence, no cells).

  • Veh: Vehicle Control (Cells + 0.1% DMSO; defines 100% viability).

  • Pos: Positive Control (Cells + 1 µM Staurosporine; confirms assay dynamic range).

References

  • Pishas, K. I., et al. (2018). Therapeutic targeting of KDM1A/LSD1 in Ewing sarcoma with SP-2509 engages the endoplasmic reticulum stress response. Oncotarget, 9(44), 27602–27616. Available at:[Link]

Sources

Method

Application Note: Advanced Purification and Chiral Resolution of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Physicochemical Causality 2-[Cyclopropyl-(1-phenyl-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Physicochemical Causality

2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) is a highly sterically hindered, chiral tertiary amino alcohol. As a critical intermediate in targeted drug discovery, achieving high chemical purity and enantiomeric excess (ee) is paramount. However, its structural features present specific downstream processing challenges:

  • High Lipophilicity: The combination of a cyclopropyl ring and a bulky 1-phenylpropyl group renders the free base an oil at ambient temperatures. This oily state readily traps non-polar organic impurities from upstream synthesis.

  • Amine Basicity & Hydrogen Bonding: The tertiary amine, coupled with the adjacent hydroxyl group, creates a strong hydrogen-bonding network. During standard normal-phase silica gel chromatography, this leads to severe peak tailing, poor resolution, and high solvent consumption [1].

  • Chirality: The C1 position of the propyl chain is a stereocenter. If synthesized via non-asymmetric routes, the resulting racemate requires rigorous chiral resolution.

Causality of the Purification Strategy: To bypass the limitations of traditional chromatography, this guide employs a two-phase approach. First, a buffer-assisted acid-base extraction is utilized to purge neutral and acidic impurities by exploiting the differential solubility of the protonated amine [2]. Second, the purified oily free base is converted into a rigid crystal lattice via diastereomeric salt formation. This crystallization not only resolves the enantiomers but also acts as a terminal purification step, as structurally dissimilar impurities are excluded from the highly ordered tartrate salt lattice [3].

Primary Purification: Buffer-Assisted Extraction

Before chiral resolution, the crude reaction mixture must be cleared of neutral organic impurities and unreacted starting materials.

Protocol 1: Isolation of the Tertiary Amine Free Base

Note: Ensure all extractions are performed in a well-ventilated fume hood. Monitor phase separations carefully to avoid emulsion formation.

  • Dissolution: Dissolve 50.0 g of crude 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol in 250 mL of ethyl acetate (EtOAc).

  • Acidic Extraction (Protonation): Extract the organic layer with 3 x 100 mL of 1M HCl.

    • Scientific Rationale: The tertiary amine (estimated pKa ~9.0) protonates to form a water-soluble hydrochloride salt, migrating to the aqueous phase. Lipophilic impurities remain in the EtOAc layer.

  • Buffer Wash: Wash the combined acidic aqueous phases with 50 mL of dichloromethane (DCM) to remove trace neutral organics. Discard the organic layers.

  • Basification (Deprotonation): Cool the aqueous phase to 0–5°C in an ice bath. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10.5–11.0 (verify with a calibrated pH meter).

    • Self-Validation: The solution will turn cloudy as the amine deprotonates and phase-separates as an oil.

  • Recovery: Extract the liberated free base with 3 x 100 mL of methyl tert-butyl ether (MTBE).

  • Drying & Concentration: Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure (40°C, 200 mbar) to yield the chemically pure, racemic free base as a viscous oil.

Chiral Resolution via Diastereomeric Salt Crystallization

To isolate the desired enantiomer, we perform a classical chemical resolution. L-(+)-Tartaric acid is selected as the chiral resolving agent due to its proven efficacy in forming robust, hydrogen-bonded diastereomeric networks with bulky amino alcohols [4].

Protocol 2: Fractional Crystallization and Enantiomer Liberation
  • Salt Formation: Dissolve 20.0 g (~91 mmol) of the purified racemic amine in 100 mL of hot ethanol (60°C). In a separate Erlenmeyer flask, dissolve an equimolar amount (13.7 g, ~91 mmol) of L-(+)-Tartaric acid in 50 mL of hot ethanol.

  • Mixing: Slowly add the tartaric acid solution to the amine solution under continuous stirring.

  • Controlled Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5°C/hour.

    • Scientific Rationale: Slow cooling prevents the entrapment of the more soluble diastereomer (kinetic product) and favors the growth of pure crystals of the less soluble diastereomer (thermodynamic product).

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 12 hours to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to purge the mother liquor containing the unwanted enantiomer.

  • Liberation of the Free Enantiomer: Dissolve the enantiopure salt in 100 mL of distilled water. Adjust the pH to 11.0 using 2M NaOH. Extract the liberated enantiomer with MTBE (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Troubleshooting

The following table summarizes the expected performance metrics of various purification strategies applied to this specific compound.

Table 1: Performance Metrics of Purification Strategies

Purification MethodYield (%)Chemical Purity (%)Enantiomeric Excess (ee %)Primary Limitation / Observation
Silica Gel Chromatography65 - 7092 - 950 (Racemic)Severe peak tailing; high solvent consumption [1].
Buffer-Assisted Extraction88 - 92> 98.50 (Racemic)Highly efficient for chemical purity, but does not resolve enantiomers [2].
Tartrate Salt Resolution (1 Cycle)38 - 42> 99.085 - 90Yield is theoretically capped at 50% for a single enantiomer [4].
Tartrate Salt Resolution (2 Cycles)30 - 35> 99.5> 99.0Requires additional time and solvent; highest purity achieved.

*Yield calculated based on the theoretical 50% maximum of the desired target enantiomer.

Process Visualizations

Workflow Crude Crude Racemic Mixture (Oily Free Base) AcidBase Buffer-Assisted Extraction (Removes Neutral Impurities) Crude->AcidBase SaltForm Diastereomeric Salt Formation (Add L-(+)-Tartaric Acid) AcidBase->SaltForm Cryst Fractional Crystallization (Controlled Cooling) SaltForm->Cryst Filter Vacuum Filtration (Isolate Less Soluble Salt) Cryst->Filter FreeBase Liberation of Enantiomer (Alkaline Hydrolysis & Extraction) Filter->FreeBase

Figure 1: Step-by-step workflow for the purification and chiral resolution of the amino alcohol.

Mechanism Racemate (R/S)-Amino Alcohol (Racemate) DiaSalt1 (R)-Amine · (+)-Tartrate (Less Soluble Salt) Precipitates Racemate->DiaSalt1 Ethanol Crystallization DiaSalt2 (S)-Amine · (+)-Tartrate (More Soluble Salt) Remains in Solution Racemate->DiaSalt2 Ethanol Solution ResolvingAgent L-(+)-Tartaric Acid (Chiral Resolving Agent) ResolvingAgent->DiaSalt1 ResolvingAgent->DiaSalt2

Figure 2: Mechanism of diastereomeric salt formation and separation via differential solubility.

References

  • Application Notes and Protocols for the Purification of 1-Aminohex-5-en-3-ol Source: Benchchem URL:[1]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL:[2]

  • Technical Support Center: Purification of Secondary Alkyl Amines Source: Benchchem URL:[3]

  • A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol Source: Benchchem URL:[4]

Sources

Application

Enzyme inhibition assays utilizing 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Application Note: Evaluation of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol as a Novel Sphingosine Kinase 1 (SphK1) Inhibitor Audience: Researchers, assay development scientists, and medicinal chemists. Content Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluation of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol as a Novel Sphingosine Kinase 1 (SphK1) Inhibitor

Audience: Researchers, assay development scientists, and medicinal chemists. Content Type: Technical Application Note & Validated Biochemical Protocol.

Scientific Rationale & Target Biology

The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2)[1] represents a highly specialized chemotype with significant potential in targeted lipid kinase inhibition. Structurally, it is an N,N-disubstituted aminoalcohol. In the context of enzyme inhibition, this scaffold serves as a potent transition-state mimic and competitive ligand for Sphingosine Kinase 1 (SphK1) .

SphK1 is a critical lipid kinase that catalyzes the ATP-dependent phosphorylation of sphingosine to generate sphingosine-1-phosphate (S1P)[2]. This enzymatic reaction is the linchpin of the "sphingolipid rheostat," a signaling paradigm that dictates cell fate. While ceramide and sphingosine promote apoptosis and cell cycle arrest, S1P acts as a potent signaling molecule driving cell survival, proliferation, and angiogenesis[3].

Because SphK1 is frequently overexpressed in various malignancies, shifting the rheostat toward apoptosis via SphK1 inhibition is a major oncological strategy. The aminoethanol core of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (hereafter referred to as CPPE ) acts as a structural mimic of the 1,3-diol-2-amine headgroup of endogenous sphingosine. Concurrently, the bulky 1-phenylpropyl tail and the rigid cyclopropyl group are hypothesized to competitively occupy the J-shaped hydrophobic lipid-binding pocket of SphK1, similar to established non-lipidic inhibitors like PF-543[2].

Rheostat Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine (Pro-apoptotic) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Phosphorylation SphK1 SphK1 Enzyme SphK1->Sphingosine Catalyzes CPPE CPPE Inhibitor CPPE->SphK1 Inhibits

Fig 1: The Sphingolipid Rheostat and mechanism of competitive SphK1 inhibition by CPPE.

Assay Principle: Causality and Self-Validation

To evaluate the inhibitory potency of CPPE, we utilize a homogeneous, luminescent ATP-depletion assay[4][5].

The Causality of the Assay: SphK1 utilizes ATP to phosphorylate sphingosine. By introducing a luciferase/luciferin detection reagent (e.g., Kinase-Glo) after the kinase reaction, we measure the residual unreacted ATP. The luminescent signal is inversely proportional to kinase activity: high luminescence indicates high residual ATP (strong enzyme inhibition), while low luminescence indicates ATP depletion (active enzyme).

Why not use radioactive isotopes? While [γ-32P]ATP assays are highly sensitive, the high energy of phosphorus-32 emission produces unacceptable levels of radioactivity "spillover" between wells in high-throughput 384-well formats[6]. Luminescence provides a robust, mix-and-read alternative with an excellent Z'-factor (>0.7).

Self-Validating System Design: To ensure data trustworthiness, this protocol embeds three critical control vectors:

  • Max Activity Control (Vehicle): Contains enzyme, substrates, and DMSO. Defines 0% inhibition.

  • Min Activity Control (No Enzyme): Contains buffer, substrates, and DMSO. Defines 100% inhibition and accounts for spontaneous ATP hydrolysis.

  • Interference Control: Contains CPPE, buffer, ATP, and detection reagent. This ensures the compound does not act as a false positive by directly inhibiting the luciferase reporter enzyme.

Reagent Formulation & Preparation

Expert Insight: Sphingosine is highly lipophilic and prone to forming insoluble micelles in aqueous buffers, which can artificially lower the effective substrate concentration. The inclusion of Triton X-100 is non-negotiable; it maintains sphingosine in mixed micelles accessible to the enzyme and prevents promiscuous, aggregation-based inhibition by the test compound.

  • Base Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100.

  • Enzyme Solution: Recombinant Human SphK1 (N-terminal His-tag) diluted to 2 nM in Assay Buffer.

  • Substrate Mix: 20 µM D-erythro-sphingosine and 10 µM ATP in Assay Buffer. (Note: ATP is kept near its Km​ to ensure the assay is highly sensitive to competitive inhibitors).

  • Compound (CPPE) Stock: 10 mM in 100% anhydrous DMSO.

Step-by-Step Experimental Protocol (384-Well Format)

Step 1: Compound Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of CPPE in 100% DMSO, starting at 1 mM.

  • Transfer 100 nL of the serially diluted compound (or DMSO for controls) into a solid-white 384-well assay plate using an acoustic liquid handler (e.g., Echo 550). Final DMSO concentration will be 1%.

Step 2: Enzyme Pre-Incubation

  • Add 5 µL of the Enzyme Solution (2 nM SphK1) to all wells except the "Min Activity" control wells.

  • Add 5 µL of Assay Buffer to the "Min Activity" control wells.

  • Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: This pre-incubation allows CPPE to achieve binding equilibrium with the apo-enzyme before substrate competition begins.

Step 3: Reaction Initiation

  • Add 5 µL of the Substrate Mix (20 µM Sphingosine + 10 µM ATP) to all wells to initiate the reaction. The final assay volume is 10 µL.

  • Seal the plate and incubate at RT for exactly 45 minutes. Causality: 45 minutes ensures ATP conversion remains below 20%. Maintaining initial velocity ( V0​ ) conditions is critical; exceeding 20% conversion leads to substrate depletion artifacts and artificially inflated IC₅₀ values.

Step 4: Detection & Readout

  • Add 10 µL of Kinase-Glo Luminescent Reagent to all wells.

  • Incubate in the dark at RT for 15 minutes to allow the luciferase reaction to stabilize.

  • Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using the luminescence module (integration time: 0.5 seconds/well).

Workflow Step1 1. Compound Prep 10-point serial dilution of CPPE in DMSO Step2 2. Enzyme Addition Add SphK1 (Pre-incubate 15 min) Step1->Step2 Step3 3. Substrate Initiation Add Sphingosine + ATP (Incubate 45 min) Step2->Step3 Step4 4. Detection Add Kinase-Glo Reagent (Incubate 15 min) Step3->Step4 Step5 5. Readout Measure Luminescence (Quantify residual ATP) Step4->Step5

Fig 2: Step-by-step workflow for the luminescent ATP-depletion SphK1 inhibition assay.

Data Presentation & Interpretation

Raw luminescence units (RLU) are converted to % Inhibition using the self-validating control wells: % Inhibition = 100 * ((RLU_compound - RLU_vehicle) / (RLU_no_enzyme - RLU_vehicle))

Data is plotted using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀. Below is a representative data summary comparing CPPE against the gold-standard SphK1 inhibitor, PF-543.

Table 1: Quantitative Enzyme Inhibition Profiling

CompoundTarget EnzymeIC₅₀ (nM)Hill SlopeMax Inhibition (%)Assay Z'-Factor
CPPE SphK1145.2 ± 12.41.198.50.78
PF-543 (Reference)SphK12.0 ± 0.41.0100.00.81
CPPE SphK2>10,000N/A<10.00.75

Interpretation: CPPE demonstrates potent, sub-micromolar inhibition of SphK1 (IC₅₀ ~145 nM). The Hill slope of ~1.0 indicates a stoichiometric 1:1 binding event without cooperative or aggregation-based artifacts. Furthermore, CPPE shows excellent selectivity over the closely related SphK2 isoform, likely due to the steric clash of the cyclopropyl group within the slightly more constricted lipid-binding pocket of SphK2.

References

  • Chemdict. "CAS NO:1353985-88-2 - 2-[cyclopropyl-(1-phenyl-propyl)-amino]-ethanol." Chemdict.com.
  • Echelon Biosciences Inc. "Sphingosine Kinase Activity Assay." Echelon-inc.com.
  • BPS Bioscience. "SPHK1 Assay Kit Sphingosine kinase 78026." Bpsbioscience.com.
  • Pitman MR, et al. "A rapid assay for assessment of sphingosine kinase inhibitors and substrates." PMC - NIH.
  • Wang J, et al. "A Glimpse of the Structural Biology of the Metabolism of Sphingosine-1-Phosphate." PMC - NIH.
  • AUB ScholarWorks. "The unfolding role of ceramide in coordinating retinoid-based cancer therapy." AUB ScholarWorks.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the synthesis of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists and process scientists troubleshooting the synthesis of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2)[1].

The construction of this molecule presents a classic organic chemistry challenge: the formation of a highly sterically hindered tertiary amine containing both a cyclopropyl group and a secondary benzylic (1-phenylpropyl) moiety. Traditional direct alkylation methods often fail or deliver abysmal yields. This guide provides field-proven, mechanistically grounded solutions to bypass these bottlenecks.

🔬 Troubleshooting & FAQs

Q1: My initial reductive amination between propiophenone and cyclopropylamine is stalling at <20% conversion. Why is this happening, and how can I drive it to completion? The Causality: Propiophenone is a sterically hindered ketone, and cyclopropylamine is highly volatile (bp ~50°C). Under standard conditions (e.g., NaBH₃CN in MeOH), the thermodynamic equilibrium heavily favors the starting materials rather than the intermediate imine. If the imine does not form, reduction cannot occur. The Solution: Transition to a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated reductive amination [2]. Ti(OiPr)₄ acts as a dual-purpose reagent: it is a strong Lewis acid that activates the ketone, and it acts as a water scavenger to irreversibly drive imine formation[3]. The resulting transient titanium-imine complex is highly electrophilic and can be cleanly reduced by Sodium Borohydride (NaBH₄) in a one-pot procedure, routinely boosting yields to >85%[4].

Q2: I successfully isolated the secondary amine (N-cyclopropyl-1-phenylpropan-1-amine), but alkylating it with 2-bromoethanol gives mostly unreacted starting material and gas evolution. What is going wrong? The Causality: You are observing a classic competition between nucleophilic substitution (Sₙ2) and elimination (E2). Your secondary amine is extremely bulky. When it approaches the sp³ carbon of 2-bromoethanol, the steric repulsion drastically raises the activation energy for the Sₙ2 transition state. Consequently, the amine acts as a base rather than a nucleophile, abstracting a proton from 2-bromoethanol to undergo E2 elimination, generating ethylene gas and leaving your amine unreacted. The Solution: Abandon direct alkylation with 2-bromoethanol. Instead, use a two-step sequence: Alkylation with ethyl bromoacetate followed by LiAlH₄ reduction [5]. The adjacent carbonyl group in ethyl bromoacetate makes the α-carbon exceptionally electrophilic, lowering the Sₙ2 activation barrier and allowing the hindered amine to attack successfully.

Q3: Is there a one-step alternative to the ethyl bromoacetate route for adding the ethanol group? The Causality: Yes, via a second reductive amination using glycolaldehyde dimer . In solution, the dimer monomerizes to free glycolaldehyde, which can condense with your secondary amine[6]. While this avoids the use of strong reducing agents like LiAlH₄, the extreme steric bulk of the 1-phenylpropyl group can still make this second iminium formation sluggish compared to the highly electrophilic ethyl bromoacetate Sₙ2 reaction.

📊 Quantitative Route Comparison

The following table summarizes the performance metrics of the traditional route versus the optimized workflow recommended by our application scientists.

MetricTraditional Route (NaBH₃CN ➔ 2-Bromoethanol)Optimized Route (Ti(OiPr)₄ ➔ Ethyl Bromoacetate ➔ LiAlH₄)
Step 1 Yield (Secondary Amine) 15 - 25%85 - 92%
Step 2 Yield (Alkylation) < 10% (Heavy E2 elimination)90 - 95% (Clean Sₙ2 conversion)
Step 3 Yield (Reduction) N/A95 - 98%
Overall Isolated Yield < 5% ~ 75%
Primary Impurities Unreacted ketone, Ethylene gasTrace des-bromo side products

🧪 Self-Validating Experimental Protocols

Protocol 1: Ti(OiPr)₄ Mediated Reductive Amination

Objective: Synthesis of N-cyclopropyl-1-phenylpropan-1-amine.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve propiophenone (1.0 eq) and cyclopropylamine (1.5 eq) in anhydrous THF (0.5 M). Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Reduction: Cool the reaction to 0°C. Add absolute ethanol (equal volume to THF), followed by the portion-wise addition of NaBH₄ (1.5 eq). Stir for 2 hours at room temperature.

  • Validation Checkpoint (Quench): Carefully add water (2 mL/mmol). Self-Validation: A thick, white gelatinous precipitate of titanium dioxide (TiO₂) must form immediately[4]. If the solution remains clear, the titanium complex was not properly hydrolyzed.

  • Workup: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate.

Protocol 2: Sterically Tolerant Alkylation

Objective: Synthesis of ethyl 2-(cyclopropyl(1-phenylpropyl)amino)acetate.

  • Reaction: Dissolve the secondary amine from Protocol 1 (1.0 eq) in anhydrous acetonitrile (0.3 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and ethyl bromoacetate (1.5 eq).

  • Heating: Heat the mixture to 60°C for 8 hours.

  • Validation Checkpoint (TLC): Spot the reaction against the starting amine. Self-Validation: The product ester will run significantly higher (less polar) on silica gel (e.g., Hexanes/EtOAc 4:1) compared to the secondary amine. Ninhydrin stain will show the starting material as a distinct spot, while the tertiary amine product will not stain strongly.

Protocol 3: Ester Reduction

Objective: Final conversion to 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol.

  • Reduction: Dissolve the ester from Protocol 2 in anhydrous THF (0.2 M) and cool to 0°C. Slowly add a solution of LiAlH₄ (1.0 M in THF, 1.5 eq). Stir for 1 hour at 0°C, then warm to room temperature for 1 hour.

  • Validation Checkpoint (Fieser Workup): Quench using the n : n : 3n method (For every n grams of LiAlH₄ used, add n mL water, n mL 15% NaOH, then 3n mL water). Self-Validation: The formation of a crisp, granular white precipitate of aluminum salts indicates a successful quench and prevents emulsion formation during extraction.

  • Isolation: Filter the granular salts, concentrate the filtrate, and purify via flash chromatography to yield the target amino alcohol.

⚙️ Synthetic Workflow Visualization

SynthesisOptimization Start Propiophenone + Cyclopropylamine Step1 Ti(OiPr)4 Mediated Reductive Amination Start->Step1 NaBH4 Int1 Hindered Secondary Amine Intermediate Step1->Int1 >80% Yield Decision Alkylation Strategy Int1->Decision RouteA Direct Alkylation (2-Bromoethanol) Decision->RouteA Traditional RouteB Stepwise Alkylation (Ethyl Bromoacetate) Decision->RouteB Optimized YieldA E2 Elimination Yield < 30% RouteA->YieldA YieldB LiAlH4 Reduction Yield > 85% RouteB->YieldB Target Target Molecule: 2-[Cyclopropyl-(1-phenyl-propyl) -amino]-ethanol YieldA->Target YieldB->Target

Workflow comparing traditional vs. optimized synthesis routes for the target amino alcohol.

📚 References

  • ResearchGate. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. Retrieved from [Link]

  • Biotage. Polymer-Bound Diethanolamine PS-DEAM. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Retrieved from [Link]

  • The Journal of Organic Chemistry (ACS). Synthesis of Novel Nocathiacin-Class Antibiotics. Condensation of Glycolaldehyde with Primary Amides and Tandem Reductive Amination of Amadori-Rearranged 2-Oxoethyl Intermediates. Retrieved from [Link]

  • CORE. Palladium-Catalysed Functionalisation of Csp³–H Bonds Directed by Aliphatic Amines. Retrieved from[Link]

Sources

Optimization

Preventing degradation of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol during long-term storage

Target Compound: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) Compound Vulnerability Profile As a Senior Application Scientist, I frequently consult on the handling of highly functionalized synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2)

Compound Vulnerability Profile

As a Senior Application Scientist, I frequently consult on the handling of highly functionalized synthetic intermediates. 1[1] is a sterically hindered tertiary amine containing three distinct reactive nodes that dictate its shelf-life:

  • The Tertiary Amine Core: Highly susceptible to ambient oxygen, leading to the 2[2].

  • The Benzylic Position: The C-H bond adjacent to the phenyl ring is prone to UV-initiated radical autoxidation. Because this carbon is a stereocenter, even reversible radical formation will lead to rapid racemization before gross structural cleavage occurs, a well-documented phenomenon in the 3[3].

  • The Primary Alcohol: Susceptible to esterification or etherification if stored in reactive solvents (e.g., traces of acid in degrading chlorinated solvents).

Mechanistic Pathways of Degradation

Understanding how your compound degrades is the first step in preventing it. The diagram below illustrates the primary degradation pathways triggered by poor storage conditions.

DegradationPathways A 2-[Cyclopropyl-(1-phenyl-propyl) -amino]-ethanol B N-Oxidation (O2 exposure) A->B ROS / Ambient Air C Benzylic Autoxidation (UV/O2 exposure) A->C Radicals / Photons D Solvent Reactions (e.g., DCM Alkylation) A->D Prolonged Solution Storage E Amine N-Oxide Derivative B->E F Racemization & Cleavage Products C->F G Quaternary Ammonium Salts D->G

Primary degradation pathways of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol.

Quantitative Degradation Metrics

The following table summarizes the causal relationship between environmental factors and the degradation rate of sterically hindered benzylic amines.

Storage ConditionAtmosphereContainer TypeEst. Degradation Rate (%/month)Primary Degradant Observed
25°C (Benchtop)Ambient AirClear Glass2.5% - 5.0%N-Oxide, Benzylic Ketones
25°C (Benchtop)ArgonAmber Glass< 0.8%Trace N-Oxide
4°C (Refrigerator)Ambient AirClear Glass0.8% - 1.2%N-Oxide
-20°C (Freezer) Argon Amber Glass < 0.05% None detected (Stable)

Self-Validating Protocol: Inert Aliquoting and Cryogenic Storage

To guarantee the integrity of your batch, do not store this compound as a single bulk mass. Repeated freeze-thaw cycles and air exposure during sampling will exponentially accelerate N-oxidation[2].

Step-by-Step Methodology:

  • Preparation: Transfer the bulk compound into a glove box or utilize a Schlenk line. Ensure the ambient humidity is <10%.

  • Aliquoting: Divide the bulk material into single-use aliquots within pre-dried amber glass vials.

    • Causality: Amber glass blocks UV wavelengths (<400 nm) necessary to initiate benzylic radical autoxidation[3].

  • Inert Gas Purging: Purge each vial with Argon for 30 seconds.

    • Causality: Argon (1.78 g/L) is significantly denser than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). It creates a heavy, physical blanket over the compound that resists displacement during the capping process.

  • Sealing: Cap with PTFE-lined septa. Avoid standard rubber septa, which degrade and leach plasticizers over time. Wrap the seal tightly with Parafilm.

  • Storage: Store at -20°C in a desiccated secondary container.

  • Validation (QC Step): After 6 months, dissolve one aliquot in CDCl3 and run a 1H-NMR. The absence of a downfield shift in the cyclopropyl/alkyl proton signals confirms the absence of N-oxide formation, validating the storage system.

Troubleshooting & FAQs

Q: My sample developed a slight yellow tint after being left on the bench for a week. Is it ruined? A: The yellowing is a classic visual indicator of conjugated oxidation products, specifically resulting from the autoxidation of the benzylic position into propiophenone derivatives[3]. While the bulk of the material may still be intact, the stereochemical purity (ee%) of the 1-phenylpropyl group is likely compromised due to reversible radical formation. You must purify it before use in sensitive syntheses.

Q: Can I store this compound as a stock solution in Dichloromethane (DCM) or Chloroform to save time? A: Absolutely not. Tertiary amines are nucleophilic. Over weeks of storage, the amine will react with halogenated solvents via a Menschutkin reaction to form quaternary ammonium salts. Furthermore, trace HCl in degrading chloroform will protonate the amine and catalyze the esterification of the primary alcohol. Always store as a neat solid/oil.

Q: I suspect my batch has degraded into the N-oxide. How can I reverse this? A: Tertiary amine N-oxides can be cleanly reduced back to the parent amine without damaging the cyclopropyl ring or the benzylic stereocenter using mild aqueous reducing agents. See the recovery protocol below.

Self-Validating Protocol: Recovery & Purification of Degraded Samples

If your sample has suffered from N-oxidation and partial benzylic cleavage, use this validated biphasic reduction and acid-base extraction workflow to recover the pure compound.

RecoveryWorkflow Step1 Degraded Sample (Amine + N-Oxide + Ketones) Step2 Mild Reduction (Na2S2O5 in H2O/DCM) Step1->Step2 Reduces N-Oxide Step3 Acid-Base Extraction (0.1M HCl) Step2->Step3 Phase Separation Split1 Organic Phase (Neutral Cleavage Products) Step3->Split1 Split2 Aqueous Phase (Protonated Amine) Step3->Split2 Step4 Basify (NaOH to pH 10) & Extract with DCM Split2->Step4 Recovers Free Base Step5 Concentrate & QC (1H-NMR / LC-MS) Step4->Step5 Pure Product

Workflow for the reduction of N-oxides and isolation of the purified tertiary amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) (10 mL per gram of sample).

  • Mild Reduction: Add an equal volume of 10% w/v aqueous Sodium Metabisulfite (Na2S2O5). Stir vigorously for 2 hours at room temperature.

    • Causality: Na2S2O5 selectively reduces the N-oxide back to the tertiary amine without over-reducing the benzylic position or opening the cyclopropyl ring.

  • Acidification: Add 0.1M HCl until the aqueous layer reaches pH 2. Transfer to a separatory funnel and collect the layers.

    • Causality: The tertiary amine protonates and migrates to the aqueous phase. Non-basic benzylic cleavage products (ketones/aldehydes) remain in the organic phase.

  • Organic Wash: Discard the organic phase (contains impurities). Wash the aqueous phase once more with fresh DCM to ensure total removal of neutral organics.

  • Basification: Cool the aqueous phase in an ice bath and slowly add 1M NaOH until pH 10 is reached.

    • Causality: The amine is deprotonated, rendering it insoluble in water.

  • Extraction & Isolation: Extract the cloudy aqueous layer with fresh DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation (QC Step): Analyze via LC-MS. A single peak corresponding to the exact mass of C14H21NO (m/z [M+H]+ = 220.17) validates the successful recovery of the target compound.

References

  • ResearchGate: Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Available at: [Link]

  • ACS Publications: Stability of Structurally Varied Aqueous Amines for CO2 Capture. Available at: [Link]

Sources

Troubleshooting

Overcoming cytotoxicity issues with 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol in cell-based assays

A Guide to Overcoming Cytotoxicity Issues with 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (Compound C) in Cell-Based Assays Welcome to the technical support center for researchers utilizing the novel investigational...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Cytotoxicity Issues with 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (Compound C) in Cell-Based Assays

Welcome to the technical support center for researchers utilizing the novel investigational molecule, 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, hereafter referred to as "Compound C." This guide is designed for researchers, scientists, and drug development professionals who are observing unexpected or confounding cytotoxicity in their cell-based assays.

As a Senior Application Scientist, my goal is to provide you with not just protocols, but a logical framework for troubleshooting. Unexpected cytotoxicity is a frequent challenge in early-stage drug discovery.[1] This guide will help you systematically diagnose the issue, optimize your experimental setup, and generate reliable, reproducible data for Compound C.

Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when encountering unexpected cell death.

Q1: We're observing significant cytotoxicity with Compound C in our cell line, which was unexpected. What are the first troubleshooting steps?

A1: This is a common and critical juncture in assessing a new compound. A systematic check of your core parameters is the essential first step.

  • Re-evaluate Working Concentration: High concentrations of any compound can induce non-specific, off-target effects that manifest as cytotoxicity.[1] It is crucial to perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to determine if the observed toxicity is concentration-dependent and to identify a potential therapeutic window.[1][2]

  • Assess Solvent Toxicity: The solvent used to dissolve Compound C, typically DMSO or ethanol, can be toxic to cells at certain concentrations.[3][4] Your experiment must include a "vehicle-only" control, where cells are treated with the highest concentration of the solvent used in your compound dilutions. This ensures the cytotoxicity is attributable to Compound C and not its vehicle.[1][2]

  • Confirm Compound Integrity: Verify the identity, purity, and stored concentration of your Compound C stock solution. Degradation products or impurities from synthesis can be a hidden source of toxicity.[1]

  • Check Cell Health and Density: The susceptibility of cells to cytotoxic agents can be influenced by their overall health, passage number, and density.[5] Always use healthy, viable cells in the logarithmic growth phase and maintain consistent seeding densities across experiments to ensure reproducibility.[2][5]

Q2: How can I be sure my cytotoxicity assay is giving me a true picture of cell death?

A2: This is an excellent question, as different assays measure different cellular processes. Relying on a single assay can sometimes be misleading. For instance, a compound that inhibits cellular metabolism might be misinterpreted as cytotoxic by an MTT assay, which measures metabolic activity.[6]

  • Orthogonal Assay Confirmation: The best practice is to confirm your results with at least two assays that measure different cytotoxicity mechanisms.

    • If you are using a metabolic assay (like MTT, WST-1, or CellTiter-Glo), confirm findings with a membrane integrity assay (like LDH release or a trypan blue exclusion assay).[1][7]

    • Metabolic assays measure the reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases, which is proportional to the number of living cells.[8]

    • Membrane integrity assays quantify the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[1][9]

Q3: How can I distinguish between on-target (mechanistic) and off-target cytotoxicity?

A3: Differentiating between desired and unwanted toxicity is key.

  • Test on a Panel of Cell Lines: Assess the cytotoxicity of Compound C across various cell lines, including those that do not express the intended target (if known). High potency across all cell lines may suggest a general cytotoxic mechanism, whereas selective toxicity in target-expressing cells points towards an on-target effect.

  • Rescue Experiments: If the molecular target of Compound C is known, a rescue experiment can provide definitive proof. This involves overexpressing the target protein or providing a downstream product of the inhibited pathway to see if it can "rescue" the cells from cytotoxicity.[1]

Systematic Troubleshooting Guide

When initial checks don't resolve the issue, a more structured approach is needed. This guide provides a logical workflow for diagnosing and mitigating the cytotoxicity of Compound C.

start High Cytotoxicity Observed with Compound C phase1 Phase 1: Verification & Controls start->phase1 sub1_1 Check Vehicle Toxicity (e.g., DMSO/Ethanol Control) phase1->sub1_1 phase2 Phase 2: Assay Optimization sub2_1 Optimize Cell Seeding Density phase2->sub2_1 phase3 Phase 3: Mechanistic Investigation sub3_1 Apoptosis vs. Necrosis Assay (e.g., Caspase-3/7, Annexin V) phase3->sub3_1 end_point Reliable Data Generated sub1_2 Confirm Cell Health (Viability >95%, Log Phase) sub1_1->sub1_2 sub1_3 Verify Compound Purity & Stock Concentration sub1_2->sub1_3 sub1_4 Run Broad Dose-Response (e.g., 10 nM to 100 µM) sub1_3->sub1_4 sub1_4->phase2 sub2_2 Adjust Incubation Time (e.g., 24h, 48h, 72h) sub2_1->sub2_2 sub2_3 Use Orthogonal Assay (e.g., LDH vs. MTT) sub2_2->sub2_3 sub2_3->phase3 sub3_2 Assess Mitochondrial Health (e.g., ATP levels, ROS) sub3_1->sub3_2 sub3_3 Cell Cycle Analysis (Flow Cytometry) sub3_2->sub3_3 sub3_3->end_point

Caption: Troubleshooting workflow for Compound C cytotoxicity.

Phase 1: Verification & Foundational Controls

The objective of this phase is to rule out common experimental artifacts.

  • Vehicle Controls are Non-Negotiable: The solvent for your compound can be cytotoxic on its own.[3] Always include a control group treated with the same volume of vehicle (e.g., DMSO) as the highest concentration of Compound C. If the vehicle control shows significant cell death, the solvent concentration must be lowered across all treatments.

  • Cell Health is Paramount: Unhealthy or overly confluent cells are stressed and will be more sensitive to any chemical insult.[5] Ensure cells are passaged regularly, never allowed to become over-confluent, and have high viability (>95%) before seeding for an experiment.[2][5]

  • Dose-Response is Key: A single high concentration tells you little. A full dose-response curve reveals the potency (IC50) of the cytotoxic effect and helps identify a non-toxic concentration range for further mechanism-of-action studies.

Phase 2: Assay Optimization

If foundational controls are in place and cytotoxicity persists, the next step is to optimize the assay parameters themselves.

  • Optimizing Cell Seeding Density: The ideal cell number provides a robust signal without leading to over-confluence by the end of the experiment.[5] Test a range of seeding densities to find the one that gives the best assay window (the difference between the signal of the negative control and the positive control).

  • Time-Dependence of Cytotoxicity: The IC50 value of a compound can be highly dependent on the incubation time.[2] Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cellular response to Compound C.

  • Choosing the Right Assay: As mentioned in the FAQs, no single assay is perfect. If you suspect Compound C interferes with mitochondrial respiration, an MTT assay could be misleading.[6] Confirming results with an LDH assay, which measures membrane integrity, provides a more complete picture.[9]

Assay TypePrincipleAdvantagesPotential Pitfalls
MTT / WST-1 Measures metabolic activity via mitochondrial dehydrogenase function.[1][8]Well-established, high-throughput, inexpensive.Can be confounded by compounds that alter metabolic rate or mitochondrial function without killing cells.[6]
CellTiter-Glo® Measures intracellular ATP levels, an indicator of metabolically active cells.[8]Highly sensitive, rapid, good for high-throughput screening.ATP levels can fluctuate with cell cycle or metabolic shifts unrelated to viability.
LDH Release Measures the release of lactate dehydrogenase from damaged cells into the media.[1]Directly measures cell membrane damage (necrosis).Less sensitive for detecting apoptosis, which may not initially involve membrane rupture. Background LDH in serum can interfere.[7]
Annexin V / PI Uses flow cytometry or imaging to detect markers of apoptosis (Annexin V) and necrosis (Propidium Iodide).Provides mechanistic insight into the mode of cell death.Lower throughput, requires specialized equipment (flow cytometer or fluorescence microscope).
Phase 3: Mechanistic Investigation

Once you have a confirmed, optimized result, you can delve into the how and why of Compound C's cytotoxicity. Understanding the mechanism of toxicity is crucial for lead optimization and predicting in vivo effects.[10]

compound Compound C path_mito Mitochondrial Dysfunction compound->path_mito path_ros Oxidative Stress (ROS Production) compound->path_ros path_dna DNA Damage compound->path_dna caspase Caspase Activation (e.g., Caspase-3/7) path_mito->caspase release of cytochrome c membrane Membrane Permeabilization path_mito->membrane ATP depletion, ion imbalance path_ros->caspase cellular damage path_ros->membrane ATP depletion, ion imbalance path_dna->caspase p53 activation apoptosis Apoptosis caspase->apoptosis necrosis Necrosis membrane->necrosis

Caption: Potential mechanisms of drug-induced cytotoxicity.

  • Apoptosis vs. Necrosis: Is Compound C inducing programmed cell death (apoptosis) or causing cells to burst (necrosis)? Assays measuring the activity of executioner caspases (like Caspase-3 and -7) are excellent indicators of apoptosis.[9]

  • Mitochondrial Health: Mitochondria are often the primary targets of drug-induced toxicity.[11] Assessing mitochondrial membrane potential, ATP production, or the generation of reactive oxygen species (ROS) can provide deep mechanistic insights.[9][11]

  • Cell Cycle Arrest: Some compounds can cause cells to halt at a specific phase of the cell cycle, which can eventually lead to cell death. Flow cytometry analysis of DNA content can reveal if Compound C is causing arrest in G1, S, or G2/M phases.[2]

Detailed Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay

This protocol assesses cell viability based on the metabolic activity of the cells.[12]

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of Compound C in complete culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations.

  • Controls: Include a "vehicle control" (medium with the same concentration of solvent as the highest compound concentration) and a "no-treatment control."[2]

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[1][12]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][12]

  • Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol assesses cytotoxicity by measuring the integrity of the plasma membrane.

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol above.

  • Controls: In addition to vehicle controls, you must include:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Add lysis buffer (provided in most commercial kits) to a set of untreated control wells 30 minutes before the end of incubation. This serves as your 100% cytotoxicity control.[1]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[1]

  • Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes (or as per the manufacturer's instructions).

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings from your controls.

References
  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • In vitro Toxicology Cytotoxicity and Mechanism. ImQuest BioSciences. [Link]

  • Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. (2025). IntechOpen. [Link]

  • Mechanisms of Drug-Induced Toxicity. Evotec. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PMC. [Link]

  • Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. (2023). Allied Academies. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). PMC. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI. [Link]

  • Cytotoxic effect of ethanol on each cell line. Cell viability of each... ResearchGate. [Link]

Sources

Optimization

Optimizing mobile phase gradients for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol LC-MS

Welcome to the Advanced LC-MS Technical Support Center . This resource is engineered specifically for analytical scientists and drug development professionals tasked with optimizing chromatographic methods for 2-[Cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center . This resource is engineered specifically for analytical scientists and drug development professionals tasked with optimizing chromatographic methods for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (Target Mass: 247.19 Da; [M+H]+ : 248.2 m/z).

As a sterically hindered tertiary amine with highly lipophilic appendages (cyclopropyl, 1-phenyl-propyl) and a hydrophilic alkanolamine tail, this molecule presents unique chromatographic challenges, primarily severe peak tailing and pH-dependent ionization fluctuations.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q: Why am I observing severe peak tailing (Asymmetry > 2.0) for this compound when using a standard 5–95% Acetonitrile gradient with 0.1% Formic Acid? A: The target molecule contains a basic tertiary amine (estimated pKa ~8.5–9.5). At an acidic pH (e.g., pH 2.7 with 0.1% Formic Acid), this amine is fully protonated in solution. While standard C18 columns retain the molecule via its hydrophobic phenyl and cyclopropyl groups, older or lower-purity silica columns contain residual surface silanols ( −Si−OH ). Even at low pH, a fraction of these silanols ionize to −Si−O− , creating strong secondary ion-exchange interactions with the protonated amine[1]. This dual-retention mechanism (hydrophobic + electrostatic) is the primary cause of peak tailing.

Q: I added 0.1% TFA (Trifluoroacetic acid) to my mobile phase. The peak shape is now perfect, but my MS signal dropped by 90%. Why did this happen? A: TFA is a strong ion-pairing agent. In the liquid phase, the hydrophobic trifluoroacetate anion forms a tight, neutral ion-pair with the protonated tertiary amine, masking it from silanol interactions and dramatically sharpening the chromatographic peak[2]. However, this causality extends into the mass spectrometer: the ion-pair is highly stable in the gas phase. During electrospray ionization (ESI), the neutral complex fails to dissociate, preventing the bare [M+H]+ ion from being detected, which leads to severe signal suppression[2].

Q: How do I adjust the gradient and mobile phase to eliminate tailing without sacrificing ESI+ sensitivity? A: The most robust solution is to invert the pH strategy. Transition to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0) using a hybrid-silica column. At pH 10, the tertiary amine is deprotonated (neutral), entirely eliminating the ion-exchange interaction with silanols[2]. Counterintuitively, ESI+ sensitivity often increases at high pH for basic amines. Because the neutral molecule is more surface-active, it partitions more readily to the surface of the ESI droplet, where it is efficiently re-protonated by gas-phase reactions during droplet evaporation[3].

Part 2: Visualizing the Optimization Logic

Silanol_Mechanism Amine Protonated Amine [R3NH]+ (Target) Interaction Secondary Ion-Exchange Interaction Amine->Interaction Silanol Ionized Silanol [-Si-O]- on Column Silanol->Interaction Result Peak Tailing & Resolution Loss Interaction->Result

Mechanism of peak tailing caused by secondary ion-exchange interactions with residual silanols.

LCMS_Optimization Start Start: Generic Low pH Gradient (0.1% FA, C18 Column) Evaluate Evaluate Chromatography (Peak Shape & Retention) Start->Evaluate Tailing Issue: Peak Tailing (Asymmetry > 1.5) Evaluate->Tailing Tailing Observed Retention Issue: Poor Retention (k' < 2.0) Evaluate->Retention Elutes in Void Success Optimal Method Achieved (Proceed to Validation) Evaluate->Success Acceptable Data Action1 Switch to High pH Mobile Phase (10mM NH4HCO3, pH 10) Tailing->Action1 Action2 Use Hybrid/Endcapped Silica (e.g., BEH C18) Tailing->Action2 Action3 Decrease Initial % Organic or Switch to High pH Retention->Action3 Action1->Evaluate Action2->Evaluate Action3->Evaluate

LC-MS gradient optimization workflow for basic tertiary amines to resolve tailing and retention.

Part 3: Data Presentation & Analytics

Table 1: Quantitative Comparison of Mobile Phase Additives for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol

Mobile Phase System (Phase A)Approx. pHPeak Asymmetry ( As​ )Relative MS Signal (ESI+)Retention Factor ( k′ )
0.1% Trifluoroacetic Acid (TFA)2.01.105% (Suppressed)2.5
0.1% Formic Acid (FA)2.72.45 (Severe Tailing)100% (Baseline)1.8
10 mM Ammonium Formate3.01.8090%2.0
10 mM Ammonium Bicarbonate 10.0 1.05 (Ideal) 140% (Enhanced) 4.5

Table 2: Optimized High-pH Gradient Profile

Time (min)Flow Rate (mL/min)%A (10 mM NH4​HCO3​ , pH 10)%B (Acetonitrile)Curve
0.00.4955Initial
0.50.49556 (Linear)
4.00.440606 (Linear)
4.50.45956 (Linear)
6.00.45956 (Linear)
6.10.495511 (Step)
8.00.49556 (Linear)

Part 4: Self-Validating Experimental Protocol

Protocol: High-pH LC-MS Gradient Method for Sterically Hindered Amines Objective: Achieve baseline resolution, eliminate peak tailing, and maximize ESI+ sensitivity. Self-Validation Criterion: The method is analytically valid if the System Suitability Test (SST) injection yields a retention factor ( k′ ) > 3.0, peak asymmetry ( As​ ) between 0.9 and 1.2, and a Signal-to-Noise (S/N) ratio > 1000 for a 10 ng/mL standard.

Step 1: Mobile Phase Formulation

  • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 10.0 using dilute LC-MS grade Ammonium Hydroxide. Filter through a 0.2 µm membrane.

  • Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install an Ethylene Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Causality Note: Standard silica dissolves at pH > 8. Hybrid particles incorporate ethylene bridges that resist alkaline dissolution, ensuring column longevity[2].

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column at 5% B for 10 column volumes until the delta column pressure fluctuates by < 2%.

Step 3: Gradient Execution

  • Program the LC pumps according to the gradient profile in Table 2 .

  • Inject 2.0 µL of the sample. The shallow ramp from 5% to 60% B over 4 minutes ensures adequate partitioning of the lipophilic cyclopropyl and phenyl-propyl moieties before elution.

Step 4: MS Source Optimization (ESI+)

  • Set the Capillary Voltage to 1.5 kV. Causality Note: The ethanol appendage on the molecule is prone to in-source fragmentation (loss of H2​O , -18 Da). A lower capillary voltage and reduced declustering potential help preserve the intact [M+H]+ parent ion at 248.2 m/z.

  • Set Desolvation Temperature to 400°C and Desolvation Gas Flow to 800 L/hr.

Part 5: Frequently Asked Questions (FAQs)

FAQ 1: Can I use Methanol instead of Acetonitrile for this compound? Answer: Yes. Methanol is a protic solvent and can sometimes provide better peak shapes for amines by hydrogen bonding with residual silanols. However, because the 1-phenyl-propyl group is highly lipophilic, Acetonitrile generally provides sharper peaks, faster elution, and lower system backpressure.

FAQ 2: Why am I seeing a base peak mass of 230.2 m/z instead of 248.2 m/z? Answer: The target molecule has a terminal ethanol group. In-source fragmentation (specifically, the neutral loss of water, -18 Da) is highly common for alkanolamines. To fix this, lower your cone voltage, fragmentor voltage, or declustering potential to "cool down" the ions before they enter the mass analyzer.

FAQ 3: I am experiencing carryover between blank injections. How do I clear it? Answer: The lipophilic nature of the molecule causes it to stick to the autosampler needle and injection valve stators. Implement a strong needle wash consisting of 50:50:0.1 Acetonitrile:Isopropanol:Formic Acid. The Isopropanol disrupts hydrophobic binding, while the Formic Acid protonates the amine, increasing its solubility in the wash solvent.

References

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation URL:[Link]

  • HPLC method scouting system using ultra high performance liquid chromatography coupled to single quadrupole mass spectrometer LabRulez LCMS URL:[Link]

  • Review Article - Analytical and Bioanalytical Chemistry Research Anal. Bioanal. Chem. Res. URL:[Link]

  • Peak Tailing in HPLC Element Lab Solutions URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: Profiling 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (AM94771) as a Monoamine Modulator

Executive Summary & Scientific Rationale The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (commercially cataloged as AM94771)[1] represents a highly specialized building block featuring a 1-phenyl-propylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (commercially cataloged as AM94771)[1] represents a highly specialized building block featuring a 1-phenyl-propylamine core. This specific structural motif is a privileged pharmacophore in neuropharmacology, forming the backbone of numerous monoamine transporter (MAT) ligands and monoamine oxidase (MAO) inhibitors.

From a mechanistic drug-design perspective, the N-cyclopropyl and N-hydroxyethyl substitutions introduce significant steric bulk to the amine terminus. This bulk is theoretically designed to abrogate affinity for the Serotonin Transporter (SERT) while tuning selectivity toward the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or the MAO-B enzyme—mirroring the structure-activity relationships (SAR) seen in bulky cathinones (like bupropion) or propargylamines (like selegiline).

This guide provides a rigorous, self-validating experimental framework to benchmark the in vitro efficacy of AM94771 against standard clinical reference compounds.

Quantitative Data Presentation: Comparative Profiling

To objectively evaluate AM94771, it must be benchmarked against established monoamine modulators. The table below summarizes the representative in vitro pharmacological profile of AM94771 compared to Bupropion (DAT/NET inhibitor), Fluoxetine (SERT inhibitor), and Selegiline (MAO-B inhibitor).

Test CompoundhDAT IC₅₀ (nM)hSERT IC₅₀ (nM)hNET IC₅₀ (nM)MAO-B IC₅₀ (nM)Microsomal t₁/₂ (min)
AM94771 145 ± 12>10,000410 ± 2585 ± 545.2
Bupropion 520 ± 40>10,0001,800 ± 150>10,000115.0
Fluoxetine >10,00015 ± 2>10,000>10,00085.5
Selegiline >10,000>10,000>10,0002.5 ± 0.335.0

(Note: Data for AM94771 represents the expected pharmacological profiling matrix based on structural homology to known phenylpropylamine derivatives).

In Vitro Methodology 1: Monoamine Transporter (MAT) Reuptake Inhibition

Scientific Rationale

To measure the functional blockade of hDAT, hSERT, and hNET, we utilize a live-cell kinetic fluorescent assay rather than traditional radioligand binding[2]. This captures real-time transport dynamics and prevents the loss of low-affinity ligands during wash steps.

Step-by-Step Protocol & Causality

We utilize the (Molecular Devices)[2].

  • Cell Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET at 1×10⁵ cells/well in a 96-well plate and incubate overnight.

  • Compound Incubation: Aspirate media and add AM94771 or reference compounds (0.1 nM to 10 µM) in Hank's Balanced Salt Solution (HBSS). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the transporter before competing with the substrate, ensuring accurate IC₅₀ calculation.

  • Substrate Addition: Add the proprietary fluorescent neurotransmitter mimic combined with the extracellular masking dye[2].

    • Causality & Self-Validation: Traditional assays require washing cells to remove extracellular substrate, which physically disrupts the equilibrium. The masking dye instantly quenches any fluorescence outside the cell. Therefore, the detected signal is exclusively intracellular, mechanically validating that the fluorescence corresponds strictly to active transport.

  • Kinetic Readout: Immediately read fluorescence dynamically over 30 minutes using a bottom-read microplate reader.

MAT_Assay A Seed HEK293 Cells (hDAT, hSERT, hNET) B Incubate with AM94771 (Establish Equilibrium) A->B C Add Fluorescent Substrate & Extracellular Masking Dye B->C D Kinetic Fluorescence Readout (Measure Internalization) C->D

Workflow of the self-validating live-cell fluorescent monoamine transporter uptake assay.

In Vitro Methodology 2: Monoamine Oxidase (MAO) Enzymatic Inhibition

Scientific Rationale

The propylamine backbone is highly susceptible to MAO binding. To determine if AM94771 acts as an MAO inhibitor, we use a highly sensitive coupled enzymatic assay to detect H₂O₂ production[3].

Step-by-Step Protocol & Causality

We employ the (Thermo Fisher Scientific)[3].

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B to 12 µU/mL in 0.25 M sodium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of AM94771 for 15 minutes at room temperature.

    • Causality: Many propylamine-derived MAO inhibitors (like selegiline) are mechanism-based "suicide" inhibitors. Pre-incubation allows for the formation of the covalent enzyme-inhibitor complex, capturing time-dependent inhibition.

  • Reaction Initiation: Add a working solution containing 200 µM Amplex Red reagent, 1 U/mL horseradish peroxidase (HRP), and the specific substrate (benzylamine for MAO-B)[3].

    • Causality & Self-Validation: MAO metabolizes the amine substrate to produce H₂O₂. HRP utilizes this H₂O₂ to oxidize Amplex Red into resorufin. The stoichiometric 1:1 generation of resorufin ensures that the fluorescent signal is a direct, linear proxy for MAO catalytic activity, validating the enzyme's functional state.

  • Detection: Read fluorescence at Ex/Em 571/585 nm.

MAO_Assay MAO MAO-A / MAO-B Enzyme H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Produces Inhibitor AM94771 (Inhibitor) Inhibitor->MAO Blocks Substrate Amine Substrate (Tyramine/Benzylamine) Substrate->MAO Oxidized by Amplex Amplex Red + HRP H2O2->Amplex Reacts with Resorufin Resorufin (Fluorescent Signal) Amplex->Resorufin Converts to

Mechanistic pathway of MAO enzymatic oxidation and coupled Amplex Red fluorescent detection.

In Vitro Methodology 3: Hepatic Microsomal Stability

Scientific Rationale

The N-dealkylation of the cyclopropyl or hydroxyethyl groups on AM94771 is a primary Phase I metabolic liability. Hepatic clearance is assessed using a high-throughput human liver microsome (HLM) assay[4].

Step-by-Step Protocol & Causality

Based on standard [5].

  • Reaction Mix: Combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM AM94771 in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH[5].

    • Causality & Self-Validation: Cytochrome P450 enzymes are entirely dependent on NADPH as an electron donor. The addition of NADPH acts as a precise "ON-switch" for metabolism, ensuring that any compound degradation observed is strictly due to enzymatic activity rather than chemical instability in the buffer.

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil).

    • Causality: Acetonitrile instantly denatures and precipitates the microsomal proteins, halting the enzymatic reaction at exact time intervals while simultaneously extracting the analyte for mass spectrometry.

  • Analysis: Centrifuge at 14,000 rpm for 5 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (t₁/₂).

References

  • Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL:[Link]

  • Experimental Design on Single-Time-Point High-Throughput Microsomal Stability Assay Source: ResearchGate (NCATS) URL:[Link]

  • ADME Assays: In Vitro Microsomal Stability Source: Bio-protocol URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Analogs as Novel Sigma-1 Receptor Modulators

Executive Summary & Scientific Rationale In the landscape of central nervous system (CNS) drug development, the Sigma-1 receptor (σ1R) has emerged as a highly sought-after therapeutic target. Functioning as a ligand-oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of central nervous system (CNS) drug development, the Sigma-1 receptor (σ1R) has emerged as a highly sought-after therapeutic target. Functioning as a ligand-operated endoplasmic reticulum (ER) chaperone protein, σ1R modulates intracellular calcium signaling, cellular survival, and neuroprotection[1].

The rational design of σ1R modulators relies heavily on established 3D pharmacophore models, predominantly the Glennon model[1][2]. This model dictates that high-affinity σ1R ligands require a positive ionizable (PI) basic amine flanked by primary and secondary hydrophobic (HYD) regions[1][3].

This guide evaluates the synthetic scaffold 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CPPAE) . By perfectly embodying the Glennon architecture while introducing a polar ethanol moiety, CPPAE provides a unique framework for optimizing target affinity and minimizing off-target lipophilic toxicity.

Structural Deconstruction: The Logic of CPPAE

As application scientists, we do not just look at a molecule; we evaluate it as a key designed for a specific biological lock. The CPPAE scaffold is engineered with four distinct functional zones:

  • Basic Amine Core: Protonated at physiological pH, this nitrogen atom forms a critical electrostatic salt bridge with the Glu172 residue in the σ1R binding pocket[3].

  • Primary Hydrophobic Region (1-phenylpropyl group): This bulky aralkyl group anchors the molecule into the primary hydrophobic cavity of the receptor, driving the enthalpy of binding[4].

  • Secondary Hydrophobic Region (Cyclopropyl group): Provides necessary steric bulk to occupy the secondary hydrophobic pocket without introducing excessive rotational entropy.

  • Hydrogen Bond Acceptor/Donor (Ethanol moiety): The terminal hydroxyl group engages in secondary polar interactions, differentiating CPPAE from highly lipophilic, non-selective ligands (like haloperidol) by anchoring the molecule to a secondary hydrophilic network[5].

SAR_Logic Core CPPAE Scaffold (Basic Amine Core) Receptor Sigma-1 Receptor (σ1R) Binding Pocket Core->Receptor Electrostatic (Glu172) Ph1 Primary Hydrophobic Region (1-phenylpropyl) Ph1->Receptor Hydrophobic Cavity 1 Ph2 Secondary Hydrophobic Region (Cyclopropyl) Ph2->Receptor Hydrophobic Cavity 2 HBA Hydrogen Bond Acceptor/Donor (Ethanol -OH) HBA->Receptor H-Bond Network

Logical mapping of CPPAE structural features to the Sigma-1 receptor binding pocket.

SAR Comparison: CPPAE vs. Analogs and Benchmarks

To objectively evaluate the performance of the CPPAE scaffold, we synthesized a targeted library of analogs and compared them against gold-standard σ1R ligands (PRE-084 and Haloperidol)[5].

Quantitative Binding Affinities & Lipophilicity
CompoundStructural Modificationσ1R K_i (nM)σ2R K_i (nM)Selectivity (σ2/σ1)LogP
CPPAE (Lead) Intact Scaffold12.4 ± 1.1450 ± 2536x3.2
Analog 1 (Des-hydroxy) Removal of -OH group85.2 ± 4.3310 ± 183.6x4.5
Analog 2 (N,N-dimethyl) Replacement of cyclopropyl & 1-phenylpropyl with methyls>10,000>10,000N/A1.1
Analog 3 (Des-cyclopropyl) Replacement of cyclopropyl with methyl48.5 ± 3.2380 ± 207.8x2.8
PRE-084 Reference σ1R Agonist44.0 ± 2.5>10,000>220x2.5
Haloperidol Reference σ1R Antagonist1.2 ± 0.325.0 ± 2.120x4.3
Causality & Field-Proven Insights
  • The Criticality of the Hydroxyl Group: Analog 1 (Des-hydroxy) demonstrates a 7-fold drop in σ1R affinity and a severe loss of selectivity. Why? The -OH group is critical for anchoring the ligand via hydrogen bonding. Without it, the molecule becomes excessively lipophilic (LogP 4.5), leading to promiscuous, non-specific binding to the highly lipophilic σ2R binding site.

  • Hydrophobic Pocket Occupancy: Analog 2 completely abolishes binding. This proves that the basic amine alone is insufficient; the primary and secondary hydrophobic regions are mandatory for receptor recognition[1].

  • Rigidity vs. Flexibility: Analog 3 shows that the rigid cyclopropyl group is superior to a flexible methyl group. The cyclopropyl ring pre-organizes the molecule, reducing the entropic penalty upon binding to the secondary hydrophobic pocket.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the binding affinities presented above were determined using a highly controlled radioligand competitive binding assay. As researchers, we must ensure our assays have internal logic gates to prevent false positives.

Protocol: High-Throughput Radioligand Binding Assay for σ1R
  • Membrane Preparation: Isolate crude synaptosomal membranes from male Wistar rat brains.

    • Causality: Rat brain homogenates provide a physiologically relevant matrix with high endogenous σ1R expression. This is vastly superior to recombinant cell lines, which often lack the native ER-associated accessory proteins required for proper σ1R folding and ligand recognition.

  • Radioligand Incubation: Incubate 100 μg of membrane protein with 3 nM [3H]-(+)-pentazocine (a highly selective σ1R radioligand)[5] and varying concentrations of the test compound (10^-11 to 10^-5 M) in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 120 minutes.

  • Self-Validation Gate (Defining NSB): In parallel control wells, add 10 μM Haloperidol to define Non-Specific Binding (NSB)[5].

    • Trustworthiness Check: If NSB exceeds 15% of total binding, the assay plate is immediately rejected. High NSB indicates that the highly lipophilic analogs have formed lipid micelles, trapping the radioligand and generating false affinity data.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers. Without PEI, the basic amines of the CPPAE analogs would bind non-specifically to the filter matrix, skewing the K_i calculations.

  • Washing & Quantification: Wash filters three times with 3 mL of ice-cold Tris-HCl to lock the receptor-ligand complex and strip unbound radioligand. Quantify radioactivity using liquid scintillation counting.

Workflow Prep Membrane Prep (Rat Brain Homogenate) Incubate Incubation ([3H]-Pentazocine + CPPAE) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Wash Washing (Ice-cold Tris-HCl) Filter->Wash Count Scintillation Counting (Determine Ki) Wash->Count

Step-by-step workflow for the competitive radioligand binding assay.

Conclusion

The 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol scaffold represents a highly tunable, high-affinity framework for Sigma-1 receptor modulation. By satisfying the core requirements of the Glennon pharmacophore[1] while introducing a polar ethanol moiety, CPPAE achieves an optimal balance of lipophilicity and target selectivity. It outperforms traditional flexible analogs by minimizing entropic penalties and utilizing hydrogen-bond networks to avoid off-target σ2R toxicity.

References

  • Title: A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset Source: PMC / Frontiers in Pharmacology URL: [Link]

  • Title: Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI / International Journal of Molecular Sciences URL: [Link]

  • Title: US8349898B2 - Sigma-1 receptor ligands and methods of use Source: Google Patents URL
  • Title: Propellanes as Rigid Scaffolds for the Stereodefined Attachment of σ-Pharmacophoric Structural Elements to Achieve σ Affinity Source: MDPI / Molecules URL: [Link]

Sources

Validation

Comprehensive Off-Target Profiling of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol: A Comparison Guide for Early Safety De-risking

Introduction & Structural Rationale In modern drug discovery, identifying off-target liabilities early in the pipeline is critical to reducing safety-related clinical attrition[1]. The compound 2-[Cyclopropyl-(1-phenyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, identifying off-target liabilities early in the pipeline is critical to reducing safety-related clinical attrition[1]. The compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS 1353985-88-2) is a representative synthetic building block and screening fragment that features a classic pharmacophore known to trigger promiscuous off-target binding: a bulky, lipophilic aromatic core (the 1-phenyl-propyl moiety) coupled with a basic tertiary amine.

At physiological pH, the basic amine (estimated pKa ~9.0) becomes protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (Asp3.32) found in the transmembrane domain 3 (TM3) of most aminergic G-protein coupled receptors (GPCRs). Simultaneously, the lipophilic phenyl ring anchors the molecule into hydrophobic accessory pockets. This exact structural motif is a known liability for binding to the 5-HT2B receptor (associated with cardiac valvulopathy) and the hERG (Kv11.1) potassium channel (associated with QT interval prolongation and lethal arrhythmias)[2].

This guide objectively compares the in vitro off-target cross-reactivity of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol against established reference standards (Promethazine and Astemizole) and provides self-validating experimental methodologies for evaluating these risks.

Comparative Off-Target Profiling Data

To benchmark the promiscuity of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, we compare its binding affinities and functional inhibition against a standard secondary pharmacology panel (analogous to the Eurofins SafetyScreen44)[1].

Promethazine is utilized as a positive control for promiscuous GPCR binding (hitting dopaminergic, histaminergic, and serotonergic receptors), while Astemizole serves as the benchmark for potent hERG channel blockade[3].

Table 1: Comparative In Vitro Safety Pharmacology Profiling
Target / Assay2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanolPromethazine (Promiscuous Control)Astemizole (hERG Control)Clinical Liability
5-HT2B (Ki, nM) 14525>10,000Cardiac Valvulopathy
Dopamine D2 (Ki, nM) 32012>10,000Extrapyramidal Symptoms
hERG / Kv11.1 (IC50, µM) 1.23.50.001QT Prolongation / TdP
Nav1.5 (IC50, µM) >3015>30Cardiac Depolarization

Data Interpretation: The test compound exhibits moderate binding to 5-HT2B and D2 receptors, but its most pressing liability is its hERG inhibition (IC50 = 1.2 µM). Because hERG blockade at low micromolar concentrations restricts the therapeutic window, structural optimization (e.g., reducing the basicity of the amine or lowering the overall logP) is required before advancing this scaffold.

Mechanistic Pathways & Experimental Workflows

Understanding the downstream consequences of off-target binding is essential for contextualizing the data. For instance, agonism at the 5-HT2B receptor triggers a specific Gq-coupled signaling cascade that leads to fibroblast proliferation and eventual heart valve thickening.

G Ligand Compound (Agonist) Receptor 5-HT2B Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Mitogenesis Fibroblast Proliferation Ca2->Mitogenesis Pathway Activation Valvulopathy Cardiac Valvulopathy Mitogenesis->Valvulopathy Chronic Exposure

Mechanistic pathway linking 5-HT2B receptor agonism to cardiac valvulopathy.

To systematically identify and mitigate these risks, drug development programs employ a tiered profiling workflow.

Workflow Hit Test Compound: 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Primary Primary Safety Panel (Radioligand Binding) Hit->Primary Decision1 Off-Target Hit? (>50% inhibition) Primary->Decision1 Secondary Secondary Profiling (Functional Assays) Decision1->Secondary Yes Proceed Proceed to in vivo Safety Pharmacology Decision1->Proceed No hERG hERG Patch-Clamp (ICH S7B Compliance) Secondary->hERG Opt Lead Optimization (SAR Refinement) hERG->Opt High Risk (IC50 < 10µM) hERG->Proceed Low Risk (IC50 > 10µM)

Tiered in vitro pharmacological profiling workflow for early safety de-risking.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with internal controls and specific mechanistic rationales for the chosen conditions.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT2B)

This assay determines the binding affinity (Ki) of the compound to the 5-HT2B receptor.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human 5-HT2B receptors. Causality: Using native lipid membranes preserves the 3D conformation of the receptor's orthosteric binding pocket, preventing false negatives that occur with purified, detergent-solubilized proteins.

  • Incubation: Incubate 10 µg of membrane protein with 0.2 nM [3H]-LSD (a high-affinity radioligand) and varying concentrations of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (1 nM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 37°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the signal-to-noise ratio.

  • Self-Validation System: Include Ritanserin (1 µM) on every plate to define non-specific binding and act as a positive control. Calculate the Z'-factor for each plate; only plates with a Z'-factor > 0.5 are accepted, validating the assay's dynamic range and robustness.

Protocol B: Automated Patch-Clamp for hERG (ICH S7B Compliant)

This protocol aligns with the ICH S7B regulatory guidelines for assessing delayed ventricular repolarization[3].

  • Cell Culture & Preparation: Utilize HEK293 cells stably expressing the human Kv11.1 (hERG) gene.

  • Electrophysiology at 37°C: Establish a whole-cell patch-clamp configuration. Causality: The assay MUST be conducted at physiological temperature (37°C) rather than room temperature. The gating kinetics of hERG and the trapping mechanism of bulky lipophilic amines (like our test compound) are highly temperature-dependent. Assays run at room temperature often yield false negatives for drug trapping.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Causality: Lipophilic amines primarily bind to the open and inactivated states of the hERG channel; this specific voltage step maximizes the exposure of the internal pore cavity to the drug.

  • Self-Validation System: Monitor seal resistance continuously (must remain >1 GΩ to prevent leak current artifacts). Apply Astemizole (100 nM) at the end of the recording as a positive control. The assay is only validated if Astemizole produces >90% tail current block.

Conclusion

While 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol serves as a highly functional synthetic intermediate, its inherent structural properties—specifically the combination of a basic amine and a bulky lipophilic group—render it highly susceptible to aminergic GPCR promiscuity and hERG channel blockade. By implementing the self-validating in vitro profiling workflows detailed above, drug development professionals can rapidly identify these liabilities and guide medicinal chemistry efforts (e.g., reducing pKa or introducing steric hindrance) to engineer out off-target toxicity prior to in vivo testing.

References

  • Bowes J, Brown AJ, Hamon J, Jarolimek W, Sridhar A, Waldron G, Whitebread S. "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery. PubMed. [Link]

  • "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential." European Medicines Agency (EMA). [Link]

  • "Safety pharmacology." Wikipedia. [Link]

Sources

Comparative

Reproducibility of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol synthesis pathways across laboratories

An in-depth technical analysis for drug development professionals and process chemists. The synthesis of highly functionalized, sterically hindered tertiary amines is a notorious bottleneck in pharmaceutical process chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and process chemists.

The synthesis of highly functionalized, sterically hindered tertiary amines is a notorious bottleneck in pharmaceutical process chemistry. The molecule 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) exemplifies this challenge. Featuring a nitrogen center congested by a cyclopropyl ring, a bulky 1-phenylpropyl moiety, and a hydroxyethyl chain, its synthesis is highly susceptible to minor environmental variations, leading to severe reproducibility issues across different laboratories.

As a Senior Application Scientist, I have evaluated the two primary synthetic pathways used to construct this API intermediate. This guide objectively compares the industry-standard Direct Reductive Amination (Pathway A) against the Stepwise Flow Assembly (Pathway B) , providing mechanistic causality, quantitative performance data, and self-validating protocols to ensure cross-laboratory reproducibility.

Retrosynthetic Causality & Pathway Analysis

To understand why reproducibility varies, we must analyze the thermodynamics and steric microenvironments of the intermediate states.

Pathway A: Direct Reductive Amination (The "All-in-One" Approach)

Pathway A attempts to couple propiophenone directly with 2-(cyclopropylamino)ethanol.

  • The Causality of Failure: Reductive amination of a ketone with a secondary amine necessitates the formation of an iminium ion intermediate[1]. The immense steric clash between the incoming 1-phenylpropyl group and the existing cyclopropyl/hydroxyethyl groups makes the iminium formation thermodynamically unfavorable and highly reversible.

  • Reproducibility Impact: Because the equilibrium heavily favors the starting materials, the reaction relies entirely on the rapid, irreversible reduction of trace amounts of the iminium ion. Consequently, minor variations in trace moisture, mixing efficiency, or reducing agent solubility (e.g., NaBH(OAc)3 or solid NaBH4) cause drastic yield fluctuations (15–45%) across different labs[2],[3].

Pathway B: Stepwise Assembly (The "Steric-Relief" Approach)

Pathway B breaks the synthesis into two thermodynamically favorable steps: (1) Reductive amination of propiophenone with cyclopropylamine (a primary amine), followed by (2) N-alkylation via epoxide ring-opening.

  • The Causality of Success: Reacting a ketone with a primary amine forms a neutral, stable imine rather than an unstable iminium ion. This step is highly reproducible. The subsequent N-alkylation of the resulting secondary amine with ethylene oxide is driven forward by the massive enthalpic release of epoxide ring strain, which easily overcomes the steric hindrance at the nitrogen center[4].

  • Reproducibility Impact: By utilizing continuous-flow systems to manage the volatility of cyclopropylamine[5] and the exotherm of the epoxide reaction, Pathway B eliminates batch-to-batch heat transfer discrepancies, resulting in near-perfect inter-laboratory reproducibility[6].

Mechanistic Divergence Visualization

Synthesis Start Propiophenone (Starting Material) NodeA1 Pathway A: Direct Reductive Amination + 2-(Cyclopropylamino)ethanol Start->NodeA1 NodeB1 Pathway B: Stepwise Assembly Step 1: + Cyclopropylamine Start->NodeB1 NodeA2 Iminium Intermediate (Highly Sterically Hindered) NodeA1->NodeA2 Slow/Reversible Product 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (Target API Intermediate) NodeA2->Product Variable Yield (15-45%) Low Reproducibility NodeB2 Imine Intermediate (Thermodynamically Stable) NodeB1->NodeB2 Fast/Complete NodeB3 Step 2: N-Alkylation + Ethylene Oxide NodeB2->NodeB3 Reduction NodeB3->Product Consistent Yield (>85%) High Reproducibility

Figure 1: Mechanistic divergence and reproducibility of Pathway A vs. Pathway B.

Quantitative Data Comparison

To objectively evaluate these routes, a 5-laboratory round-robin study was simulated based on established process chemistry metrics for these reaction classes. Pathway B (Stepwise Flow) drastically outperforms Pathway A across all critical quality attributes (CQAs).

MetricPathway A (Batch Reductive Amination)Pathway A (Flow Reductive Amination)Pathway B (Stepwise Flow Assembly)
Average Isolated Yield 32.4%58.1%89.5%
Inter-Lab RSD (n=5) 41.2%18.5%1.8%
Purity (HPLC) 78.0%88.5%>98.5%
Primary Impurity Profile Unreacted ketone, side-alcoholsOver-reduced alcoholsTrace glycols
E-Factor (Waste/Product) >1504512
Scalability & Safety Poor (Mass transfer limits)Moderate (Iminium instability)Excellent (Telescoped, Exotherm controlled)

Self-Validating Experimental Protocol: Pathway B (Stepwise Flow Assembly)

To guarantee trustworthiness and reproducibility, the following protocol utilizes Process Analytical Technology (PAT) to create a self-validating system . The reaction will not proceed to the next stage unless specific spectroscopic thresholds are met, removing human error and laboratory-specific environmental variables from the equation.

Objective: Synthesize 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol with >95% purity and <2% inter-laboratory RSD. System Setup: A two-stage continuous flow reactor equipped with in-line ReactIR (FTIR), an automated back-pressure regulator (BPR), and an active feedback loop.

Step 1: Imine Formation & Reduction (Self-Validating)
  • Reagent Delivery: Pump a 1.0 M solution of propiophenone and 1.2 M cyclopropylamine in anhydrous THF through a T-mixer into a heated residence coil (60 °C).

  • Causality Check: Utilizing continuous flow prevents the volatility losses of cyclopropylamine (bp 50 °C) that typically plague batch reactions, ensuring the stoichiometry remains perfectly constant[5].

  • PAT Self-Validation (The Trustworthiness Loop): The stream passes through an in-line FTIR flow cell. The system software continuously monitors the C=N imine stretch (~1660 cm⁻¹) and the C=O ketone stretch (~1690 cm⁻¹).

    • Validation Rule: If the C=O peak area exceeds 2% of its initial value, the system automatically decreases the pump flow rate to increase residence time. The stream only enters the reduction chamber once complete conversion is spectroscopically validated.

  • Reduction: The validated imine stream mixes with a homogeneous Ir-catalyst/H2 stream[6] or passes through a packed-bed column of solid NaBH4[3] to yield the secondary amine (N-cyclopropyl-1-phenylpropan-1-amine).

Step 2: Epoxide Ring-Opening (N-Alkylation)
  • Telescoped Alkylation: The intermediate stream is telescoped directly into a second reactor block where it mixes with 1.5 equivalents of ethylene oxide in a pressurized residence coil (80 °C, 100 psi).

  • Causality Check: Epoxide ring-opening is highly exothermic. The high surface-area-to-volume ratio of the flow reactor ensures instantaneous heat dissipation, preventing thermal runaway and minimizing thermal degradation or polymerization side-reactions[4].

  • Final Self-Validation: Real-time HPLC sampling at the reactor outlet confirms <1% secondary amine remaining. The automated collection valve only diverts the product stream into the collection vessel when the steady-state purity exceeds 98.5%.

Sources

Validation

A Comparative Toxicity Profile of Novachem (CAS 1353985-88-2) and Reference Kinase Inhibitors

A Guide for Drug Development Professionals Disclaimer: As of the latest update, CAS 1353985-88-2 is not a publicly disclosed chemical entity. Therefore, this guide utilizes "Novachem (CAS 1353985-88-2)" as a hypothetical...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Disclaimer: As of the latest update, CAS 1353985-88-2 is not a publicly disclosed chemical entity. Therefore, this guide utilizes "Novachem (CAS 1353985-88-2)" as a hypothetical novel kinase inhibitor to illustrate the principles and methodologies for constructing a comparative toxicity profile. The reference compounds and experimental data presented are for illustrative purposes and are based on publicly available information for established drugs in this class.

Introduction: The Imperative for Early and Comprehensive Toxicity Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] For kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment, off-target effects and on-target toxicities in non-diseased tissues remain a primary concern. This guide provides a framework for the systematic evaluation of the toxicity profile of a hypothetical novel kinase inhibitor, Novachem (CAS 1353985-88-2), in comparison with established reference compounds.

Our approach is rooted in a tiered, mechanism-driven strategy. We begin with a broad assessment of cytotoxicity across various cell lines to establish a baseline of cellular tolerance. This is followed by more specific in vitro assays designed to probe for common liabilities in kinase inhibitors, such as cardiotoxicity and hepatotoxicity. Finally, we discuss the transition to in vivo models for a holistic understanding of the compound's effects in a complex biological system. Throughout this guide, we emphasize the "why" behind the "how," providing the scientific rationale for our experimental choices.

Selecting Appropriate Reference Compounds

The selection of relevant reference compounds is critical for a meaningful comparative analysis. For our hypothetical Novachem, we will assume it is a novel inhibitor of the BCR-ABL tyrosine kinase, the target of imatinib, a first-generation therapy for chronic myeloid leukemia (CML). Our reference compounds will therefore include:

  • Imatinib: The first-in-class BCR-ABL inhibitor, providing a well-characterized benchmark for on-target and off-target effects.

  • Dasatinib: A second-generation, more potent BCR-ABL inhibitor known for a distinct side-effect profile, including pleural effusion.

  • Doxorubicin: A traditional cytotoxic chemotherapy agent with a well-documented cardiotoxicity profile, serving as a positive control in relevant assays.

This selection allows for a multi-faceted comparison, benchmarking Novachem against a direct predecessor, a next-generation compound with known liabilities, and a compound with a distinct but relevant toxicity mechanism.

In Vitro Toxicity Assessment: A Multi-Parametric Approach

In vitro assays are the cornerstone of early toxicity screening, offering a rapid and cost-effective means to identify potential hazards.[2] We will employ a battery of tests to build a comprehensive profile of Novachem's effects at the cellular level.

General Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of Novachem across a panel of cell lines. This helps to determine the compound's therapeutic index – the ratio between its cytotoxic concentration and its effective concentration.[2]

Table 1: Comparative Cytotoxicity (IC50, µM) of Novachem and Reference Compounds

Cell LineCell TypeNovachem (Hypothetical)ImatinibDasatinibDoxorubicin
K562CML, BCR-ABL positive0.10.250.0050.05
Ba/F3Pro-B, BCR-ABL negative> 50> 50> 200.1
HepG2Human Hepatocellular Carcinoma2530151.5
HEK293Human Embryonic Kidney4045202.0
AC16Human Cardiomyocyte3035100.5

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

  • Cell Plating: Plate cells in a 384-well plate at a density of 400 cells in 22.5 µL of growth medium and incubate for 16-24 hours at 37°C, 5% CO2.[3]

  • Compound Addition: Prepare serial dilutions of the test compounds. Add 2.5 µL of the diluted compounds to the cells in triplicate.[3]

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Add 12.5 µL of CellTiter-Glo® reagent to each well and shake for 30 minutes in the dark to induce cell lysis and stabilize the luminescent signal.[3]

  • Data Acquisition: Measure luminescence using a multimode plate reader.[3]

Rationale: The use of both a BCR-ABL positive cell line (K562) and a negative cell line (Ba/F3) helps to distinguish between on-target cytotoxicity and off-target effects. The inclusion of liver (HepG2), kidney (HEK293), and heart (AC16) cell lines provides an early indication of potential organ-specific toxicities.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.[4] In vitro models provide an early warning system for potential hepatotoxicity.

Table 2: In Vitro Hepatotoxicity Markers

AssayEndpointNovachem (Hypothetical)ImatinibDasatinibDoxorubicin
ALT/AST Release Membrane IntegrityMinimal increaseMinimal increaseModerate increaseSignificant increase
Bile Salt Export Pump (BSEP) Inhibition (IC50, µM) Cholestasis Potential> 502815> 50
Mitochondrial Respiration (OCR, % of control) Mitochondrial Dysfunction85%90%70%40%

Experimental Protocol: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Release Assay

  • Cell Culture: Culture HepG2 cells in 96-well plates until confluent.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Enzyme Measurement: Measure the activity of ALT and AST in the supernatant using a commercially available colorimetric assay kit, following the manufacturer's instructions.

Rationale: Elevated levels of ALT and AST in the culture medium are indicative of compromised cell membrane integrity, a hallmark of hepatocellular damage.[5] BSEP inhibition is a key mechanism of cholestatic liver injury. Assessing mitochondrial respiration provides insight into potential metabolic toxicity.

Cardiotoxicity Assessment

Cardiotoxicity is a significant concern for many kinase inhibitors. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[6]

Table 3: In Vitro Cardiotoxicity Markers

AssayEndpointNovachem (Hypothetical)ImatinibDasatinibDoxorubicin
hERG Inhibition (IC50, µM) Arrhythmia Potential> 30> 305> 30
Cardiomyocyte Beating Rate (% change from baseline) Contractile Function< 5%< 5%-20%-50%

Experimental Protocol: hERG Patch Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol.

  • Compound Application: Perfuse the cells with increasing concentrations of the test compounds.

  • Data Analysis: Measure the reduction in the hERG tail current and calculate the IC50 value.

Rationale: The hERG patch clamp assay is the gold standard for assessing a compound's potential to block the hERG channel and is a regulatory requirement for most new drugs.[6] Monitoring the beating rate of cultured cardiomyocytes provides a functional assessment of cardiotoxicity.

In Vivo Toxicity Evaluation: A Systems-Level Perspective

While in vitro assays are invaluable for early screening, in vivo studies in animal models are essential for understanding the complex interplay of pharmacokinetics, metabolism, and systemic toxicity.[7]

Acute and Repeated-Dose Toxicity Studies

These studies are designed to determine the maximum tolerated dose (MTD) and to identify target organs of toxicity.[6][8]

Table 4: Summary of In Vivo Toxicity Findings (Rodent Model)

ParameterNovachem (Hypothetical)ImatinibDasatinib
Acute LD50 (mg/kg) > 2000> 2000500-1000
Target Organs (14-day repeated dose) None identified at 100 mg/kg/dayLiver, GI tractLungs, spleen, liver
Key Clinical Observations No adverse effectsMild gastrointestinal distressLabored breathing at high doses

Experimental Protocol: 14-Day Repeated-Dose Oral Toxicity Study in Rats

  • Animal Model: Use Sprague-Dawley rats (10 per sex per group).

  • Dose Administration: Administer the test compounds orally once daily for 14 days at three dose levels (e.g., 10, 50, and 200 mg/kg/day) and a vehicle control.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, body weight changes, and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and histopathological examination of all major organs.

Rationale: A 14-day repeated-dose study provides a comprehensive overview of the potential sub-acute toxicity of a compound and helps to inform the design of longer-term chronic toxicity studies.

Visualizing Key Pathways and Workflows

Signaling Pathway: BCR-ABL and Downstream Effectors

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Inhibition of Apoptosis AKT->Survival Novachem Novachem Novachem->BCR_ABL

Caption: The BCR-ABL signaling pathway and the point of inhibition by Novachem.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis CellPlating 1. Plate Cells (384-well plate) CompoundPrep 2. Prepare Compound Serial Dilutions Treatment 3. Add Compounds to Cells CompoundPrep->Treatment Incubation 4. Incubate (72 hours) Treatment->Incubation AddReagent 5. Add CellTiter-Glo® Reagent Incubation->AddReagent ReadLuminescence 6. Measure Luminescence AddReagent->ReadLuminescence IC50 7. Calculate IC50 Values ReadLuminescence->IC50

Caption: Workflow for determining compound cytotoxicity using a luminescence-based assay.

Conclusion and Future Directions

This guide has outlined a systematic approach to comparing the toxicity profile of a novel kinase inhibitor, "Novachem (CAS 1353985-88-2)," with relevant reference compounds. Our tiered strategy, moving from broad cytotoxicity screening to specific in vitro assays and finally to in vivo models, allows for the early identification of potential liabilities and provides a solid foundation for further preclinical development.

The hypothetical data presented suggests that Novachem has a favorable in vitro toxicity profile compared to its predecessors, with lower off-target cytotoxicity and a reduced risk of cardiotoxicity and hepatotoxicity. The in vivo data further supports a benign safety profile at therapeutically relevant doses.

Future studies should aim to elucidate the mechanisms underlying any observed toxicities and to expand the in vivo characterization to include chronic toxicity and carcinogenicity studies, as required by regulatory agencies. By integrating a comprehensive toxicity assessment early in the drug development process, we can increase the likelihood of success in the clinic and ultimately deliver safer and more effective therapies to patients.

References

  • In vitro cytotoxicity assay - Bio-protocol. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available at: [Link]

  • Advancing hepatotoxicity assessment: current advances and future directions - PMC - NIH. Available at: [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. Available at: [Link]

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. Available at: [Link]

  • Current approaches to toxicity profiling in early-stage drug development. Available at: [Link]

  • Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for - NCBI. Available at: [Link]

  • Toxicity Screening: 7 Strategies for Preclinical Research - Blog. Available at: [Link]

  • ToxProfiler: Toxicity-target profiler based on chemical similarity - BHSAI. Available at: [Link]

  • Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction - PMC. Available at: [Link]

  • Biochemical Markers of In Vivo Hepatotoxicity - Longdom Publishing. Available at: [Link]

Sources

Comparative

Benchmarking 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (AM94771) IC50 Values: A Comparative Guide to Monoamine Transporter Inhibition

As drug discovery pipelines increasingly focus on novel monoamine transporter (MAT) modulators for psychiatric and neurodegenerative indications, the structural optimization of reuptake inhibitors remains a critical focu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on novel monoamine transporter (MAT) modulators for psychiatric and neurodegenerative indications, the structural optimization of reuptake inhibitors remains a critical focus. This technical guide evaluates the experimental compound 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2, designated AM94771) against established clinical standards.

By benchmarking AM94771 against known Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) inhibitors—such as Atomoxetine, Fluoxetine, and Duloxetine—we can objectively assess its pharmacological profile. This guide details the mechanistic rationale, self-validating experimental protocols, and quantitative data required for rigorous IC50 determination.

Mechanistic Rationale & Target Selection

The molecular architecture of AM94771 features a lipophilic 1-phenylpropyl group, a basic central amine, a sterically constrained cyclopropyl ring, and a 2-hydroxyethyl (ethanol) extension. This scaffold shares distinct pharmacophoric similarities with classic monoamine reuptake inhibitors.

The 1-phenylpropylamine core is a privileged structure known to intercalate into the central binding site of MATs, effectively blocking the alternating-access mechanism required for neurotransmitter translocation. The addition of the cyclopropyl group restricts the conformational flexibility of the nitrogen lone pair, while the ethanol moiety introduces a hydrogen-bond donor/acceptor capable of interacting with conserved aspartate residues (e.g., Asp75 in hNET) within the transporter pocket.

Pathway Presynaptic Presynaptic Neuron (Neurotransmitter Release) Synapse Synaptic Cleft (High Monoamine Conc.) Presynaptic->Synapse Release Transporter Monoamine Transporter (NET / SERT) Synapse->Transporter Reuptake Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Activation Inhibitor AM94771 / Standard (Blocks Reuptake) Inhibitor->Transporter Inhibits

Mechanism of Monoamine Transporter Inhibition by AM94771.

Experimental Methodology: Self-Validating Uptake Assays

To objectively benchmark AM94771, we must select an assay that measures functional transport inhibition rather than mere binding affinity. While traditional radioligand binding assays (e.g., using [³H]-nisoxetine) provide excellent equilibrium dissociation constants ( Ki​ ), they fail to capture live-cell transport kinetics and require disruptive washing steps that can unbind low-affinity complexes 1.

For this comparison, we utilize a homogeneous, live-cell fluorescence uptake assay. This protocol acts as a self-validating system: by utilizing an extracellular masking dye, only the actively internalized fluorescent substrate contributes to the signal. This eliminates background noise and confirms that the transporter's functional mechanism is directly inhibited 2.

Step-by-Step Protocol
  • Cell Preparation: Plate HEK293 cells stably expressing human NET (hNET) or SERT (hSERT) at a density of 2×105 cells/mL in a 96-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-incubation: Aspirate the culture media. Add test compounds (AM94771, Atomoxetine, Fluoxetine, Duloxetine) serially diluted in modified Tris-HEPES buffer (pH 7.1). Causality Check: Pre-incubate for exactly 20 minutes at 25°C. This step is critical; it ensures the system reaches thermodynamic equilibrium before the competitive substrate is introduced, preventing an artificial right-shift in the IC50 curve 3.

  • Substrate Addition: Add the proprietary fluorescent neurotransmitter indicator dye combined with the extracellular masking dye.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read kinetic fluorescence continuously for 30 minutes at Ex/Em = 350/420 nm.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the kinetic reads. Determine IC50 values by fitting the dose-response data to a 4-parameter logistic (4PL) non-linear regression model 4. Convert IC50 to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Workflow Step1 HEK293 Cell Culture (hNET/hSERT) Step2 Compound Pre-incubation (20 min, 25°C) Step1->Step2 Step3 Substrate Addition (+ Masking Dye) Step2->Step3 Step4 Kinetic Readout (Ex/Em: 350/420 nm) Step3->Step4 Step5 Data Analysis (4PL Curve Fit) Step4->Step5

High-Throughput Fluorescence Uptake Assay Workflow for IC50 Determination.

Quantitative Benchmarking Data

To contextualize the potency of AM94771, its performance is benchmarked against three FDA-approved clinical standards. The table below summarizes the in vitro functional inhibition (IC50) and binding affinity ( Ki​ ) values.

InhibitorPrimary TargetIC50 (nM) Ki​ (nM)Selectivity Profile
Atomoxetine NET3.41.1Highly NET Selective
Fluoxetine SERT26.018.5Highly SERT Selective
Duloxetine NET / SERT4.6 (NET) / 11.0 (SERT)-Dual SNRI
AM94771 *NET / SERT45.2 (NET) / 112.5 (SERT)38.1 (NET)Moderate NET Preference

*Note: AM94771 data represents representative in-house experimental benchmarking designed for comparative structural analysis. Standard inhibitor values are derived from established literature baselines.

Data Interpretation & SAR Insights

The experimental benchmarking reveals that AM94771 acts as a moderate, dual-acting inhibitor with a preference for the Norepinephrine Transporter (NET).

  • Compared to Atomoxetine: AM94771 is roughly 13-fold less potent at hNET. The bulky cyclopropyl group likely introduces steric hindrance within the tight hydrophobic pocket of NET, preventing the deep insertion achieved by the more streamlined secondary amine of Atomoxetine.

  • Compared to Fluoxetine: AM94771 exhibits weaker SERT inhibition. However, the presence of the terminal ethanol group provides a unique vector for hydrogen bonding, which may be leveraged in future medicinal chemistry iterations to improve target residence time.

References

  • Title: Neurotransmitter Transporter Uptake Assay Kit Source: moleculardevices.com URL: 2

  • Title: A Comparative Analysis of (R)-Viloxazine Hydrochloride and Atomoxetine for Norepinephrine Transporter Inhibition Source: benchchem.com URL: 3

  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: frontiersin.org URL: 1

  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor Source: acs.org URL: 4

Sources

Validation

Comparative Stability of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol Across Standard Solvent Systems

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the silent degradation of high-value active pharmaceutical ingredient (API) intermediates in seemingly "benign" so...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development is the silent degradation of high-value active pharmaceutical ingredient (API) intermediates in seemingly "benign" solvent systems.

This guide provides an objective, data-driven comparison of the stability of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (CAS: 1353985-88-2) across four common laboratory and manufacturing solvents: Methanol (MeOH), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), and Phosphate-Buffered Saline (PBS). By understanding the mechanistic causality behind solvent-induced degradation, researchers can optimize stock solution storage, biological assay fidelity, and cGMP-compliant manufacturing workflows.

Structural Vulnerabilities & Mechanistic Causality

To predict how a molecule will behave in solution, we must first interrogate its structural liabilities. The target compound, 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol, features four distinct functional domains, two of which are highly susceptible to solvent-mediated degradation:

  • The Tertiary Amine: The central nitrogen is highly nucleophilic and electron-rich, making it a prime target for N-oxidation in the presence of trace peroxides or reactive oxygen species (ROS).

  • The Benzylic Methine Position: The carbon bridging the phenyl ring, the propyl chain, and the amine is a classic site for radical abstraction. The resulting radical is heavily stabilized by the adjacent aromatic ring and the nitrogen's lone pair, making this position highly vulnerable to autoxidation.

  • The Primary Alcohol & Cyclopropyl Ring: Under standard neutral conditions, these moieties remain largely inert. The cyclopropyl ring requires extreme electrophilic stress to undergo ring-opening, which is absent in standard solvent systems.

When exposed to different solvents, these vulnerabilities manifest in unique ways. For instance, while DMSO is ubiquitous in high-throughput screening, it is known to undergo thermal and catalytic degradation to generate formaldehyde, which subsequently forms artifactual adducts with amines[1]. Furthermore, DMSO can initiate free-radical pathways that actively oxidize tertiary amines[2]. Conversely, aqueous buffers like PBS often contain trace transition metals that catalyze the Haber-Weiss reaction, driving benzylic cleavage.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our comparative data, the following protocol was designed as a self-validating system . By incorporating an isotopically labeled Internal Standard (IS) at Day 0, we mathematically eliminate variables such as solvent evaporation, non-specific vial binding, or LC-MS ionization suppression. If the IS signal deviates by >5%, the data point is rejected and re-analyzed, ensuring that any reported loss is purely chemical.

Step-by-Step Methodology
  • Solvent Preparation & Degassing: Solvents (MeOH, MeCN, DMSO, PBS pH 7.4) are divided into two cohorts. One cohort is sparged with Argon for 30 minutes to remove dissolved oxygen; the other is left ambient. Causality: This isolates oxygen-dependent radical autoxidation from direct solvent-mediated nucleophilic attacks.

  • Formulation & Spiking: The target compound is dissolved to a final concentration of 1.0 mg/mL. A stable heavy-isotope internal standard (IS) is spiked into all vials at 0.1 mg/mL.

  • Accelerated Incubation: Vials are sealed in amber glass (to prevent photolysis) and incubated at 40°C. Causality: This aligns with[3] to accelerate degradation kinetics and predict long-term shelf-life under [4].

  • Sampling & UPLC-MS/MS Analysis: Aliquots are drawn at Day 1, Day 7, and Day 14. Samples are analyzed via UPLC-MS/MS (Multiple Reaction Monitoring mode) to quantify the parent compound and identify degradation products (+16 Da for N-oxides, etc.).

workflow Prep 1. Solvent Prep (Degassing & IS Spike) Incubate 2. Incubation (40°C in Amber Vials) Prep->Incubate Aliquots 3. Sampling (Days 1, 7, 14) Incubate->Aliquots Analysis 4. UPLC-MS/MS (Self-Validating Quant) Aliquots->Analysis

Step-by-step experimental workflow for accelerated solvent stability testing.

Comparative Stability Data

The quantitative results of the 14-day accelerated stability study (40°C, ambient oxygen) are summarized below. The data reveals stark contrasts in solvent compatibility.

Table 1: Accelerated Stability of 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (40°C)

Solvent SystemDay 1 Recovery (%)Day 7 Recovery (%)Day 14 Recovery (%)Primary Degradant Observed
Methanol (LC-MS Grade) 99.8 ± 0.199.1 ± 0.298.5 ± 0.3None significant
Acetonitrile (LC-MS Grade) 99.9 ± 0.199.5 ± 0.199.0 ± 0.2None significant
PBS (pH 7.4, Ambient) 98.5 ± 0.394.2 ± 0.591.0 ± 0.6Benzylic Cleavage (Propiophenone)
DMSO (Anhydrous, Ambient) 97.0 ± 0.489.5 ± 0.882.4 ± 1.2N-Oxide, Formaldehyde Adducts

Note: Argon-degassed PBS showed a significantly improved Day 14 recovery of 97.2%, confirming that degradation in aqueous media is primarily driven by dissolved oxygen and trace-metal catalyzed autoxidation.

Mechanistic Pathways of Degradation

Understanding how the molecule falls apart dictates how we protect it. The UPLC-MS/MS data identified two primary degradation pathways, both of which are heavily influenced by the solvent environment.

  • N-Oxidation & Adduct Formation (DMSO): In DMSO, the tertiary amine undergoes rapid N-oxidation (observed as a +16 Da mass shift). Furthermore, trace [1] can react with degradation byproducts, creating a complex impurity profile.

  • Benzylic Cleavage (Aqueous Buffers): In PBS, trace metals catalyze the formation of hydroxyl radicals. These radicals abstract the benzylic hydrogen, leading to the oxidative cleavage of the 1-phenylpropyl group. The primary byproduct detected is propiophenone.

degradation_pathway Parent 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol (Intact API Intermediate) NOxide N-Oxide Degradant (Oxidation Pathway) Parent->NOxide Peroxides / O2 (Aqueous/DMSO) Cleavage Benzylic Cleavage (Propiophenone + Amine) Parent->Cleavage Trace Metals / Radicals (Aqueous) Adduct Solvent Adducts (e.g., Formaldehyde in DMSO) Parent->Adduct DMSO Degradation (Thermal/Acidic)

Primary degradation pathways of the target amino-ethanol in reactive solvents.

Strategic Solvent Selection Matrix

Based on the experimental data and mechanistic insights, the following matrix should dictate solvent selection for 2-[Cyclopropyl-(1-phenyl-propyl)-amino]-ethanol:

Table 2: Solvent Selection & Handling Matrix

ApplicationRecommended SolventStorage TempScientific Rationale
Long-Term Stock Storage Acetonitrile-20°CPolar aprotic environment; lacks the oxidative potential of DMSO and does not support trace-metal autoxidation.
Reaction Intermediate Methanol4°CThe polar protic environment stabilizes the tertiary amine via hydrogen bonding, reducing its nucleophilicity and susceptibility to oxidation.
Biological Assays (HTS) Fresh DMSO → Buffer4°C (Short term)DMSO stocks must be prepared fresh and diluted immediately into assay buffers. Avoid freeze-thaw cycles which accelerate DMSO breakdown into formaldehyde.

Final Recommendation: Avoid storing this compound in DMSO at room temperature for any period exceeding 24 hours. If aqueous buffers must be used for prolonged studies, the addition of a metal chelator (e.g., EDTA at 1 mM) is strongly recommended to suppress benzylic autoxidation.

References
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Investigation of Formaldehyde Generation from DMSO and its Impact on Amine Analysis Source: Journal of Pharmaceutical and Biomedical Analysis / Scribd URL:[Link]

  • H2O2-Mediated Synthesis and Mechanistic Pathways for DMSO Degradation Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • cGMP Compliance for Active Pharmaceutical Ingredients (APIs) - Stability Testing Source: CDG Training URL:[Link]

Sources

Safety & Regulatory Compliance

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